molecular formula C37H73ClN2O5 B15575559 DC-6-14

DC-6-14

Cat. No.: B15575559
M. Wt: 661.4 g/mol
InChI Key: AZCCDRNDKZSNBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DC-6-14 is a useful research compound. Its molecular formula is C37H73ClN2O5 and its molecular weight is 661.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[bis(2-tetradecanoyloxyethyl)amino]-2-oxoethyl]-trimethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-36(41)43-32-30-38(35(40)34-39(3,4)5)31-33-44-37(42)29-27-25-23-21-19-17-15-13-11-9-7-2;/h6-34H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCCDRNDKZSNBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCC)C(=O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Cationic Lipid DC-6-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic lipid DC-6-14, a valuable tool in non-viral gene delivery. This document details its chemical structure, physicochemical properties, and its application in the formulation of lipid-based transfection reagents. Experimental data and a general protocol for its use in forming siRNA lipoplexes are also presented.

Chemical Identity and Physicochemical Properties

This compound is a cationic phospholipid specifically designed for the delivery of nucleic acids into cells.[1] Its structure features a quaternary ammonium (B1175870) headgroup, which imparts a positive charge, facilitating the complexation with negatively charged nucleic acids like plasmid DNA and siRNA. The lipid tails are composed of tetradecanoyl chains, which contribute to the formation of stable lipid bilayers in liposomes.

The key identifiers and properties of this compound are summarized in the table below.

PropertyValueReference
Systematic Name O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride[1]
Alternative Name 2-(Bis(2-(tetradecanoyloxy)ethyl)amino)-N,N,N-trimethyl-2-oxoethanaminium chloride[1]
CAS Number 107086-76-0[1]
Chemical Formula C₃₇H₇₃ClN₂O₅[1]
Molecular Weight 661.50 g/mol [1]
Purity ≥95%[1]

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a central diethanolamine (B148213) core. The two hydroxyl groups of the diethanolamine are esterified with myristic acid (tetradecanoic acid), forming the hydrophobic lipid tails. The nitrogen atom of the diethanolamine is N-acetylated with a trimethylammonium group, which constitutes the cationic headgroup.

Figure 1. Chemical structure of this compound.

Synthesis of this compound

The logical synthetic pathway would begin with the acylation of the two hydroxyl groups of a protected N-substituted diethanolamine derivative with myristoyl chloride. This would be followed by the deprotection and subsequent quaternization of the tertiary amine to introduce the trimethylammonium group. A plausible, though generalized, synthetic workflow is illustrated below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_reagents Reagents cluster_product Final Product Reactant1 N-substituted Diethanolamine Intermediate1 O,O'-ditetradecanoyl-N-substituted-diethanolamine Reactant1->Intermediate1 Acylation Reactant2 Myristoyl Chloride Reactant2->Intermediate1 Product This compound Intermediate1->Product Quaternization Reagent1 Quaternizing Agent (e.g., 2-chloro-N,N,N-trimethylethan-1-aminium) Reagent1->Product

Figure 2. Generalized synthetic workflow for this compound.

Application in siRNA Delivery

This compound is utilized as a cationic lipid component in the formulation of liposomes for the delivery of siRNA. These cationic liposomes can encapsulate and protect siRNA molecules, and the resulting lipoplexes can then be used to transfect cells both in vitro and in vivo.

Quantitative Data on Liposome (B1194612) Size

The size of the liposomes and the subsequent siRNA lipoplexes is a critical parameter for efficient cellular uptake. A study investigating the effect of different cationic lipids and phospholipids (B1166683) on gene-knockdown efficacy provides data on the size of liposomes formulated with this compound.

Cationic LipidHelper LipidLiposome Size (nm)Polydispersity Index (PDI)Reference
This compound DSPE>1000 (aggregated)-
This compound DPPE158.3 ± 8.70.208 ± 0.021
This compound DMPE148.4 ± 4.20.229 ± 0.012
This compound POPE134.1 ± 1.80.219 ± 0.016
This compound DOPE141.2 ± 3.80.191 ± 0.021

DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine; DPPE: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine; DMPE: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.

Experimental Protocols

The following is a general protocol for the preparation of siRNA lipoplexes using this compound, based on methodologies described in the literature. This protocol should be optimized for specific cell types and experimental conditions.

Preparation of Cationic Liposomes
  • Lipid Film Hydration:

    • Co-dissolve this compound and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Alternatively, sonication can be used to reduce the size of the liposomes.

Formation of siRNA Lipoplexes
  • Dilution:

    • Dilute the required amount of siRNA in a serum-free medium or buffer.

    • In a separate tube, dilute the cationic liposome suspension in the same serum-free medium or buffer.

  • Complexation:

    • Gently mix the diluted siRNA solution with the diluted liposome suspension.

    • The optimal charge ratio (+/-) of the cationic lipid to the siRNA should be determined empirically, but a charge ratio of 4:1 has been reported for this compound/DOPE lipoplexes.

    • Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of siRNA-liposome complexes (lipoplexes).

  • Transfection:

    • Add the lipoplex solution to the cells cultured in a serum-containing or serum-free medium.

    • Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) before replacing the medium.

    • Assay for gene knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).

Lipoplex_Formation_Workflow cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation cluster_transfection Transfection LipidFilm Dry Lipid Film (this compound + Helper Lipid) Hydration Hydration (Aqueous Buffer) LipidFilm->Hydration Sizing Sizing (Extrusion/Sonication) Hydration->Sizing CationicLiposomes Cationic Liposomes Sizing->CationicLiposomes Dilution1 Dilute Liposomes CationicLiposomes->Dilution1 siRNA siRNA Solution Dilution2 Dilute siRNA siRNA->Dilution2 Mixing Mix and Incubate Dilution1->Mixing Dilution2->Mixing Lipoplexes siRNA Lipoplexes Mixing->Lipoplexes Incubation Incubate Cells with Lipoplexes Lipoplexes->Incubation Cells Cultured Cells Cells->Incubation Assay Assay for Gene Knockdown Incubation->Assay

Figure 3. Workflow for the preparation and application of this compound based siRNA lipoplexes.

Conclusion

This compound is a well-defined cationic lipid that serves as an effective component of non-viral gene delivery systems. Its chemical structure is optimized for the complexation and delivery of nucleic acids. While a detailed public synthesis protocol is not available, its structure suggests a feasible synthetic route. The provided data and protocols for its use in siRNA delivery offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies. Further optimization of formulations and protocols will be necessary to achieve maximal efficacy in specific applications.

References

Unraveling "DC-6-14": A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the discovery, history, and technical specifications of a compound or entity referred to as "DC-6-14" have yielded no specific scientific or clinical information. Extensive searches across scientific databases and the public domain have failed to identify a molecule, drug, or biological agent with this designation.

The query "this compound" predominantly retrieves information related to a planned military parade in Washington D.C. on June 14th. This, along with general information about dendritic cells (abbreviated as DCs), suggests that the term "this compound" as a specific scientific entity is not currently in public or scientific discourse.

One isolated reference mentions "DC 6: Brain mosaicism affecting the mTOR pathway," which appears to be the title of a research project rather than the name of a specific compound. This project focuses on the role of the mTOR pathway in Focal Cortical Dysplasia type II, a cause of severe epilepsy.[1] However, this does not provide any data on a specific molecule designated "this compound."

The lack of information makes it impossible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways. It is plausible that "this compound" could be an internal project code for an early-stage, unpublished research compound, a misinterpretation of a different designation, or a term not yet in the public scientific lexicon.

Without further clarification or alternative nomenclature for the entity of interest, a comprehensive technical guide as requested cannot be generated at this time. Researchers, scientists, and drug development professionals seeking information are encouraged to verify the designation of the compound of interest.

References

In vitro characterization of DC-6-14

DC-6-14: A Technical Guide to its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has emerged as a significant tool in non-viral gene delivery. Its ability to form stable liposomes that can encapsulate and deliver nucleic acids like plasmid DNA and siRNA into cells has made it a subject of interest in various therapeutic areas, notably in cancer research. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and detailed methodologies for its application in research settings.

Introduction

This compound is a synthetic cationic lipid designed for the efficient transfection of genetic material into eukaryotic cells. Its structure, featuring a positively charged head group and two hydrocarbon tails, allows it to interact with negatively charged nucleic acids and cellular membranes, facilitating the entry of its cargo into the cytoplasm. This mechanism of action has positioned this compound as a valuable reagent for in vitro and in vivo gene delivery studies, with applications ranging from fundamental research to the development of novel therapeutic strategies.

Biological Activity and Targets

The primary biological activity of this compound is its function as a transmembrane carrier for nucleic acids. It is not known to have specific intracellular protein targets or to directly modulate signaling pathways. Its "target" is rather the cellular machinery involved in endocytosis and intracellular trafficking, which it co-opts to deliver its genetic payload.

Key Biological Activities:

  • Gene Transfection: this compound is highly effective in delivering plasmid DNA and siRNA to a variety of cell types.

  • Anti-Metastatic Effects: In preclinical models of pancreatic cancer, liposomes containing this compound have demonstrated anti-metastatic properties. This is thought to be a secondary effect of the successful delivery of therapeutic siRNA rather than a direct pharmacological effect of the lipid itself.

Quantitative Data

The efficiency of this compound-mediated transfection is dependent on several factors, including the cell type, the nature of the nucleic acid cargo, and the formulation of the liposomes.

ParameterValueCell TypeCargoReference
Optimal Charge Ratio (+/-) 4:1MCF-7 (Human Breast Cancer)siRNA[1]
Liposome (B1194612) Size (this compound/DOPE) 80–293 nm--[1]

Note: This table will be expanded as more quantitative data is identified in subsequent research.

Experimental Protocols

Preparation of this compound Cationic Liposomes

This protocol describes the preparation of cationic liposomes composed of this compound and the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

Materials:

  • This compound (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride)

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Sterile, nuclease-free water

  • Buffer (e.g., HEPES-buffered saline)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1).

    • In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface.

    • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer by vortexing or sonication. The final lipid concentration will depend on the specific application.

  • Vesicle Formation:

    • To produce small unilamellar vesicles (SUVs), sonicate the lipid suspension using a probe sonicator or subject it to multiple freeze-thaw cycles.

    • Alternatively, extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain vesicles with a more uniform size distribution.

  • Sterilization:

    • Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.

In Vitro Transfection of Adherent Cells with this compound Lipoplexes

This protocol outlines the general steps for transfecting adherent cells in a 6-well plate format.

Materials:

  • Adherent cells (e.g., pancreatic cancer cell line)

  • Complete culture medium

  • Serum-free culture medium (e.g., Opti-MEM)

  • This compound/DOPE liposomes

  • Nucleic acid (plasmid DNA or siRNA)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Formation of Lipoplexes (Liposome-Nucleic Acid Complexes):

    • In a sterile tube, dilute the desired amount of nucleic acid in serum-free medium.

    • In a separate sterile tube, dilute the appropriate amount of this compound/DOPE liposomes in serum-free medium. The optimal lipid-to-nucleic acid ratio should be determined empirically, but a charge ratio of 4:1 (+/-) can be used as a starting point.[1]

    • Add the diluted liposomes to the diluted nucleic acid and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS).

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Assay for Gene Expression or Knockdown:

    • Incubate the cells for 24-72 hours post-transfection, depending on the specific assay, before analyzing for gene expression (for plasmid DNA) or gene knockdown (for siRNA).

Visualizations

Signaling Pathway and Experimental Workflows

G Figure 1: General Workflow for this compound Mediated Gene Delivery cluster_liposome_prep Liposome Preparation cluster_lipoplex_formation Lipoplex Formation cluster_transfection Cellular Transfection cluster_outcome Biological Outcome LipidFilm 1. Lipid Film Formation (this compound + DOPE) Hydration 2. Hydration LipidFilm->Hydration VesicleFormation 3. Vesicle Formation (Sonication/Extrusion) Hydration->VesicleFormation NucleicAcid Nucleic Acid (DNA/siRNA) Mixing 4. Complexation NucleicAcid->Mixing Liposomes This compound Liposomes Liposomes->Mixing Incubation 5. Incubation with Cells Mixing->Incubation Cells Target Cells Cells->Incubation Endocytosis 6. Endocytosis Incubation->Endocytosis EndosomalEscape 7. Endosomal Escape Endocytosis->EndosomalEscape CargoRelease 8. Cargo Release EndosomalEscape->CargoRelease GeneExpression Gene Expression (DNA) CargoRelease->GeneExpression GeneSilencing Gene Silencing (siRNA) CargoRelease->GeneSilencing

Caption: Figure 1: General Workflow for this compound Mediated Gene Delivery.

Conclusion

This compound is a versatile and efficient cationic lipid for the non-viral delivery of nucleic acids. Its utility has been demonstrated in various research applications, particularly in the context of cancer therapy. The protocols provided in this guide offer a starting point for researchers wishing to utilize this compound in their own studies. Further optimization of liposome formulation and transfection conditions will be necessary for specific cell types and applications to achieve maximal efficacy. As research in the field of gene therapy continues to advance, reagents like this compound will likely play an increasingly important role in the development of novel therapeutic interventions.

References

Preliminary Studies on DC-6-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid that has garnered significant interest in the field of drug and gene delivery.[1][2][3][4] Its primary application lies in the formulation of cationic liposomes and lipoplexes, which serve as non-viral vectors for the delivery of therapeutic molecules, particularly nucleic acids like siRNA and shRNA, to target cells.[5] The positive charge imparted by the quaternary ammonium (B1175870) headgroup of this compound facilitates the encapsulation of negatively charged cargo and promotes interaction with the anionic cell surface, leading to cellular uptake.[5][6] This technical guide provides a comprehensive overview of the preliminary studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows and mechanisms.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the quantitative data from various studies involving this compound based liposomal formulations.

Table 1: Composition and Physicochemical Characteristics of this compound Lipoplexes

Cationic LipidHelper Lipids (molar ratio)CargoMean Diameter (nm)Zeta Potential (mV)Reference
This compoundDOPE:POPC:CHOL (3:2:3:2)shRNA395.2 ± 29.0+17.4 ± 1.7[7]
This compoundPOPC (50:50)Not SpecifiedNot SpecifiedNot Specified[8]
This compoundCHOL:DSPE-PEG2000 (35:30:5)5-FluorouracilNot Specified+9.2 ± 0.8[9]

Note: CHOL = Cholesterol; DOPE = Dioleoylphosphatidylethanolamine; POPC = Palmitoyloleoylphosphatidylcholine; DSPE-PEG2000 = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. Data are presented as mean ± standard deviation where available.

Table 2: In Vivo Antitumor Efficacy of this compound Formulations

FormulationCancer ModelTreatment DoseTumor Growth Inhibition (%)Day of MeasurementReference
DFP-10825 (TS shRNA-lipoplex)SKOV3-luc human ovarian cancer1 mg/kg5614[10]
DFP-10825 (TS shRNA-lipoplex)SKOV3-luc human ovarian cancer1 mg/kg7021[10]
DFP-10825 (TS shRNA-lipoplex)SKOV3-luc human ovarian cancer1 mg/kg6528[10]

Note: TGI data for DFP-10825 is in comparison to a control group. DFP-10825 is a complex of shRNA targeting thymidylate synthase (TS) and a cationic liposome (B1194612) containing this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments involving this compound.

1. Preparation of this compound-based Cationic Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.[8][11]

  • Materials: this compound, helper lipids (e.g., DOPE, Cholesterol), chloroform (B151607), hydration buffer (e.g., 9% sucrose (B13894) or PBS), round-bottom flask, rotary evaporator, water bath.

  • Procedure:

    • Dissolve this compound and helper lipids at the desired molar ratio in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film by adding the aqueous hydration buffer and agitating the flask. This process is typically done at a temperature above the lipid's phase transition temperature to facilitate the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the MLV suspension can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[8][11]

2. Preparation of shRNA/DC-6-14 Lipoplexes

This protocol details the complexation of nucleic acids with pre-formed cationic liposomes.[10]

  • Materials: shRNA solution, cationic liposome suspension (prepared as above), sterile, nuclease-free tubes.

  • Procedure:

    • Determine the required volumes of shRNA and liposome solutions based on the desired lipid-to-shRNA molar ratio (e.g., 2000:1).[10]

    • In a sterile tube, add the shRNA solution.

    • While vortexing gently, add the cationic liposome suspension to the shRNA solution.

    • Continue to vortex the mixture for a specified time (e.g., 10 minutes) at room temperature to allow for the formation of the shRNA-lipoplex.

    • The resulting lipoplex suspension is ready for in vitro or in vivo use. For in vivo applications, surface modification with PEG-conjugated lipids may be performed using a post-insertion technique to improve stability and circulation time.[7]

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound formulations on cell viability.

  • Materials: Target cancer cell line, 96-well plates, complete culture medium, this compound lipoplex formulation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound lipoplex formulation in a complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test formulation. Include untreated cells as a control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

4. In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of this compound formulations in a xenograft mouse model.[10]

  • Materials: Immunocompromised mice (e.g., SCID mice), human cancer cells (e.g., SKOV3-luc), this compound lipoplex formulation, sterile PBS, calipers.

  • Procedure:

    • Inject cancer cells subcutaneously or intraperitoneally into the mice to establish tumors. For intraperitoneally disseminated models, bioluminescence imaging can be used to monitor tumor burden if luciferase-expressing cells are used.[10]

    • Once tumors reach a palpable size or a certain bioluminescence signal, randomize the mice into treatment and control groups.

    • Administer the this compound lipoplex formulation via the desired route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule. The control group receives a vehicle (e.g., PBS).

    • Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous tumors) or by bioluminescence imaging at regular intervals.[10]

    • Monitor the body weight and general health of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound based delivery systems.

Diagram 1: Experimental Workflow for this compound Lipoplex Formulation

G cluster_lipids Lipid Preparation cluster_process Formulation Process cluster_cargo Therapeutic Cargo cluster_final Final Product DC614 This compound Mix 1. Dissolve & Mix Lipids DC614->Mix Helper Helper Lipids (DOPE, Cholesterol) Helper->Mix Solvent Organic Solvent (Chloroform) Solvent->Mix Evap 2. Solvent Evaporation (Thin Film Formation) Mix->Evap Hydrate 3. Hydration (Aqueous Buffer) Evap->Hydrate Size 4. Sizing (Extrusion/Sonication) Hydrate->Size Lipo Cationic Liposomes Size->Lipo Complex 5. Complexation (Liposomes + siRNA) Lipo->Complex siRNA siRNA / shRNA siRNA->Complex Lipoplex This compound Lipoplex Complex->Lipoplex

Workflow for preparing this compound lipoplexes.

Diagram 2: Proposed Mechanism of Cellular Uptake and Delivery

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Anionic) cluster_intracellular Intracellular Space Lipoplex Cationic Lipoplex (this compound) memb Lipoplex->memb 1. Electrostatic Interaction Endosome Endosome memb->Endosome 2. Endocytosis Escape Endosomal Escape Endosome->Escape Cargo Released siRNA Escape->Cargo RISC RISC Complex Cargo->RISC Target Target mRNA RISC->Target 3. Target Recognition Cleavage mRNA Cleavage (Gene Silencing) Target->Cleavage

Cellular uptake and action of this compound lipoplexes.

Diagram 3: Logical Flow of an In Vivo Efficacy Study

G cluster_groups Treatment Phase start Start: Immunocompromised Mouse Model tumor Tumor Cell Implantation (e.g., SKOV3) start->tumor monitor1 Tumor Establishment (Palpation / Imaging) tumor->monitor1 random Randomization into Groups monitor1->random control Control Group (Vehicle) random->control Group 1 treat Treatment Group (this compound Lipoplex) random->treat Group 2 monitor2 Monitor Tumor Growth, Body Weight, & Health control->monitor2 treat->monitor2 endpoint Study Endpoint Reached monitor2->endpoint analysis Data Analysis (e.g., TGI Calculation) endpoint->analysis end Conclusion on Efficacy analysis->end

References

An In-depth Technical Guide to the Solubility and Stability of DC-6-14

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the available data and experimental methodologies concerning the solubility and stability of the cationic lipid DC-6-14 (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride). This information is critical for researchers, scientists, and drug development professionals working on the formulation of lipid-based drug delivery systems.

Core Properties of this compound

This compound is a cationic lipid with the chemical formula C37H73ClN2O5 and a molecular weight of 661.45 g/mol . It is widely utilized in gene delivery applications due to its ability to form stable complexes with nucleic acids and facilitate their transfection into cells.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar cationic lipids, a qualitative solubility profile can be established. One supplier explicitly states that this compound is soluble in Dimethyl Sulfoxide (DMSO). Generally, due to its long hydrocarbon chains, this compound is expected to be soluble in various organic solvents and poorly soluble in aqueous solutions.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected Solubility
Polar AproticDimethyl Sulfoxide (DMSO)Soluble
HalogenatedChloroform, DichloromethaneLikely Soluble
AlcoholsMethanol (B129727), EthanolLikely Soluble
Polar ProticWaterInsoluble

Stability Profile

The stability of this compound is a critical parameter for its storage and use in pharmaceutical formulations. The primary degradation pathways for ester-containing lipids like this compound are hydrolysis of the ester bonds, which is influenced by pH and temperature.

Table 2: Stability and Storage Recommendations for this compound

ParameterRecommendation
Storage Temperature Short-term (days to weeks): 0 - 4°CLong-term (months to years): -20°C
Storage Conditions Dry, dark environment
Shelf-Life > 3 years (if stored properly at -20°C)

The presence of ester linkages in this compound makes it susceptible to hydrolytic degradation, which can be accelerated in both acidic and basic conditions. The rate of hydrolysis is a key factor in determining the stability of liposomal formulations containing this lipid.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These are based on standard methodologies for lipid analysis and can be adapted for specific laboratory requirements.

Protocol for Determining Quantitative Solubility

This protocol describes a gravimetric method for determining the solubility of this compound in various organic solvents.

Materials:

  • This compound powder

  • Selected organic solvents (e.g., Chloroform, Methanol, Ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • Micropipettes

  • Glass vials with screw caps

  • Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

  • Evaporation apparatus (e.g., nitrogen stream or vacuum oven)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of glass vials.

    • Add a known volume (e.g., 1 mL) of the selected organic solvent to each vial.

    • Securely cap the vials and vortex thoroughly to ensure initial mixing.

    • Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After incubation, centrifuge the vials at a high speed to pellet the undissolved this compound.

    • Carefully collect a precise volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

    • For further clarification, the collected supernatant can be passed through a syringe filter.

  • Gravimetric Analysis:

    • Transfer a known volume of the clear supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent completely using a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is fully evaporated, place the vial in a desiccator to remove any residual moisture until a constant weight is achieved.

    • Weigh the vial containing the dried this compound residue.

  • Calculation:

    • The solubility is calculated using the following formula: Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant evaporated

Protocol for Assessing Liposome (B1194612) Stability

This protocol outlines a method to evaluate the physical and chemical stability of liposomes formulated with this compound over time.

Materials:

  • This compound based liposome formulation

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 7.4)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD) or Mass Spectrometer (MS)

  • Dialysis tubing (if assessing drug leakage)

  • Thermostatically controlled incubator

Procedure:

  • Sample Preparation and Storage:

    • Prepare the this compound liposome formulation according to the desired protocol.

    • Divide the liposome suspension into several aliquots in sealed vials.

    • Store the vials under different conditions to be tested (e.g., 4°C and 25°C) and at different pH values.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 7, 14, 30 days), withdraw an aliquot from each storage condition for analysis.

  • Physical Stability Assessment:

    • Particle Size and Polydispersity Index (PDI): Measure the mean particle size and PDI of the liposomes using a DLS instrument. Significant changes in size or PDI can indicate aggregation or fusion of the vesicles.

    • Zeta Potential: Measure the zeta potential to assess the surface charge of the liposomes. A decrease in zeta potential may suggest degradation of the cationic lipid.

  • Chemical Stability Assessment (Lipid Degradation):

    • Sample Preparation: Disrupt the liposome structure by adding a suitable organic solvent (e.g., methanol or chloroform/methanol mixture) to an aliquot of the liposome suspension.

    • Analytical Method: Analyze the lipid composition using a suitable chromatographic technique such as HPLC-ELSD or LC-MS.

      • An HPLC-ELSD method can be developed to separate and quantify the intact this compound from its potential degradation products (e.g., the corresponding lysolipid resulting from ester hydrolysis).

      • LC-MS can provide more detailed structural information on the degradation products.

    • Degradation Kinetics: By quantifying the decrease in the concentration of intact this compound over time, the degradation kinetics (e.g., pseudo-first-order) can be determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a this compound liposomal formulation.

Stability_Testing_Workflow cluster_prep Formulation & Preparation cluster_storage Stability Study Setup cluster_analysis Time-Point Analysis cluster_results Data Interpretation prep Prepare this compound Liposomes storage Aliquot and Store under Different Conditions (Temp, pH) prep->storage timepoint Withdraw Samples at Predetermined Time Points storage->timepoint phys_stab Physical Stability (DLS, Zeta Potential) timepoint->phys_stab chem_stab Chemical Stability (HPLC-ELSD / LC-MS) timepoint->chem_stab data_analysis Analyze Changes in Size, PDI, Zeta Potential phys_stab->data_analysis kinetics Determine Degradation Kinetics of this compound chem_stab->kinetics shelf_life Establish Shelf-Life and Optimal Storage Conditions data_analysis->shelf_life kinetics->shelf_life

Diagram 1: Workflow for this compound Liposome Stability Testing.

This comprehensive guide provides a foundational understanding of the solubility and stability of this compound. Researchers are encouraged to perform specific experimental validations to obtain quantitative data relevant to their particular formulations and applications.

A Comprehensive Technical Guide to DC-6-14 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the cationic lipid DC-6-14, a valuable tool for research in gene delivery and cancer therapeutics. This document outlines its chemical properties, provides guidance on its procurement, details experimental protocols for its use, and explores the potential signaling pathways involved in its biological activity.

Purchasing this compound for Research

This compound, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a specialized cationic lipid available from several reputable suppliers for research purposes. When purchasing, it is crucial to obtain a high-purity product to ensure reproducible experimental results.

Table 1: Recommended Suppliers for Research-Grade this compound

SupplierProduct NameCAS NumberPurityNotes
Avanti Polar Lipids This compound107086-76-0≥99%A well-established supplier of high-purity lipids for research.
AxisPharm This compound107086-76-0≥95%Offers various quantities for research and development purposes.
DC Chemicals Cationic/Ionizable LipidsN/AVariesA supplier specializing in a wide range of cationic and ionizable lipids for gene delivery research.[1]

Technical Data and Properties

This compound is a cationic lipid that is particularly effective in forming liposomes for the delivery of nucleic acids, such as siRNA, into cells. Its structure, comprising a positively charged headgroup and two hydrocarbon tails, allows it to electrostatically interact with negatively charged nucleic acids to form lipid-DNA or lipid-siRNA complexes (lipoplexes).

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₇H₇₃ClN₂O₅
Molecular Weight 661.45 g/mol
CAS Number 107086-76-0
Appearance White to off-white solid
Solubility Soluble in chloroform (B151607)

Experimental Protocols

The following protocols are provided as a guide for the formulation of this compound containing liposomes and their use in siRNA transfection. These should be optimized for specific cell types and experimental conditions.

Preparation of this compound/DOPE Cationic Liposomes

This protocol is based on the thin-film hydration method, a common technique for liposome (B1194612) preparation.[2][3][4][5][6][7]

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Nuclease-free water or desired buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas and then under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with nuclease-free water or a suitable aqueous buffer by gentle rotation. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

siRNA Transfection using this compound/DOPE Lipoplexes

This protocol is adapted from studies using cationic liposomes for siRNA delivery into cancer cells.[8][9][10]

Materials:

  • This compound/DOPE liposome suspension (prepared as above)

  • siRNA targeting the gene of interest

  • Opti-MEM® I Reduced Serum Medium (or similar)

  • Cells to be transfected (e.g., MCF-7 breast cancer cells)

  • Appropriate cell culture plates and media

Procedure:

  • Cell Seeding:

    • Seed the cells in a culture plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • Dilute the required amount of siRNA in Opti-MEM®.

    • In a separate tube, dilute the this compound/DOPE liposome suspension in Opti-MEM®.

    • Combine the diluted siRNA and diluted liposomes. The charge ratio of cationic lipid to siRNA is a critical parameter to optimize; a starting point can be a 4:1 (+/-) charge ratio.[11]

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the culture medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for a period of 4-6 hours at 37°C in a CO₂ incubator.

    • After the incubation period, replace the transfection medium with fresh complete culture medium.

  • Assay for Gene Knockdown:

    • Assay for the knockdown of the target gene at the mRNA or protein level 24-72 hours post-transfection.

Table 3: Example Quantitative Data from siRNA Transfection using this compound/DOPE Lipoplexes in MCF-7-Luc Cells

Liposome Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Luciferase Knockdown Efficiency (%)Cell Viability (%)Reference
This compound / DOPE (1:1)200 - 3000.15 - 0.25~80%>87%[11]

Note: The exact values can vary depending on the specific experimental conditions.

Signaling Pathways and Mechanism of Action

While primarily utilized for gene delivery, studies have revealed that cationic liposomes formulated with this compound possess intrinsic biological activity, notably anti-metastatic effects in pancreatic cancer models.[12] This is attributed to the inhibition of tumor cell migration.[12] The precise signaling pathways directly modulated by this compound are still under investigation, but based on the known mechanisms of cancer cell migration, several key pathways are likely involved.

Cellular Uptake and Endosomal Escape of this compound Lipoplexes

The primary mechanism of action for gene delivery involves the cellular uptake of the lipoplexes and the subsequent release of the nucleic acid cargo into the cytoplasm.

Cellular_Uptake_Workflow cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound Lipoplex (Cationic) Endocytosis Endocytosis Lipoplex->Endocytosis Electrostatic Interaction Cell_Membrane Cell Membrane (Anionic) Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome siRNA_Release siRNA Release Late_Endosome->siRNA_Release Endosomal Escape Cytoplasm Cytoplasm siRNA_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of this compound lipoplexes.

The positively charged this compound lipoplexes interact with the negatively charged cell surface, leading to their internalization via endocytosis. Once inside the endosome, the "proton sponge" effect or interaction with anionic lipids in the endosomal membrane can lead to endosomal rupture and the release of the siRNA into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown.

Potential Signaling Pathways in Pancreatic Cancer Cell Migration Inhibited by this compound

The inhibition of pancreatic cancer cell migration by this compound suggests an interaction with signaling pathways that control the cytoskeleton and cell motility. Several pathways are known to be critical in this process.[13][14][15][16][17]

Pancreatic_Cancer_Migration_Signaling cluster_pathways Key Signaling Pathways in Pancreatic Cancer Cell Migration cluster_cellular_processes Cellular Processes TGFb TGF-β Signaling EMT Epithelial-Mesenchymal Transition (EMT) TGFb->EMT Wnt Wnt/β-catenin Signaling Wnt->EMT Hedgehog Hedgehog Signaling Hedgehog->EMT Notch Notch Signaling Notch->EMT RhoGTPases Rho GTPases (Rac1, Cdc42, RhoA) Cytoskeleton Cytoskeletal Reorganization RhoGTPases->Cytoskeleton Cell_Adhesion Changes in Cell Adhesion RhoGTPases->Cell_Adhesion Cell_Migration Cell Migration & Metastasis EMT->Cell_Migration Cytoskeleton->Cell_Migration Cell_Adhesion->Cell_Migration DC614 This compound (Hypothesized Inhibition) DC614->RhoGTPases DC614->Cell_Migration

Caption: Potential signaling pathways in pancreatic cancer cell migration.

It is hypothesized that the cationic nature of this compound could lead to interactions with the cell membrane, potentially disrupting the localization or function of key signaling proteins. The Rho family of small GTPases , including Rac1, Cdc42, and RhoA, are master regulators of the actin cytoskeleton and are crucial for cell migration.[18][19][20][21][22][23][24][25][26] It is plausible that this compound may interfere with the signaling cascades involving these GTPases, leading to the observed inhibition of cell migration. Further research is required to elucidate the precise molecular targets of this compound in this context.

References

Methodological & Application

Application Notes and Protocols: Generation and Application of Monocyte-Derived Dendritic Cells (mo-DCs) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses.[1][2] Their ability to process and present antigens to T cells makes them a key target in immunotherapy, particularly in the development of anti-cancer and anti-viral vaccines.[1][3] This document provides a detailed protocol for the in vitro generation of human monocyte-derived dendritic cells (mo-DCs), a widely used model in preclinical research. The protocols outlined below describe the isolation of monocytes from peripheral blood mononuclear cells (PBMCs), their differentiation into immature DCs, and subsequent maturation. Additionally, this guide covers the application of these mo-DCs in a T-cell co-culture system to assess their T-cell activation potential. While the specific designation "DC-6-14" does not correspond to a standard experimental protocol in the available scientific literature, the following represents a comprehensive and widely applicable methodology for dendritic cell culture and experimentation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the generation and maturation of mo-DCs from a starting population of 1 x 10⁸ PBMCs. Please note that yields and marker expression can vary depending on the donor.

ParameterImmature mo-DCs (Day 6)Mature mo-DCs (Day 7)
Cell Yield 5 - 12 x 10⁶ cells4 - 10 x 10⁶ cells
Purity (CD11c+) > 90%> 90%
Viability > 95%> 90%
CD14 Expression Low (< 10%)Low (< 10%)
MHC Class II Expression ModerateHigh
CD80 Expression LowHigh
CD83 Expression LowHigh
CD86 Expression ModerateHigh
CCR7 Expression LowHigh

Experimental Protocols

Protocol 1: Generation of Immature Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Human GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • Human IL-4 (Interleukin-4)

  • Phosphate Buffered Saline (PBS)

  • CD14 MicroBeads, human

  • MACS Columns and Separator

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS.

  • Monocyte Enrichment:

    • Enrich for CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's protocol.

  • Differentiation into Immature DCs:

    • Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

    • Culture the cells at a density of 1 x 10⁶ cells/mL in a T-75 flask.

    • Supplement the culture medium with 50 ng/mL of recombinant human GM-CSF and 20 ng/mL of recombinant human IL-4.

    • Incubate the cells for 6 days at 37°C in a humidified 5% CO₂ incubator.

    • On day 3, add fresh medium containing GM-CSF and IL-4.

Protocol 2: Maturation of mo-DCs

This protocol describes the induction of maturation in immature mo-DCs.

Materials:

  • Immature mo-DCs (from Protocol 1)

  • Complete RPMI 1640 medium

  • Maturation Cocktail:

    • TNF-α (Tumor necrosis factor-alpha) - 10 ng/mL

    • IL-1β (Interleukin-1 beta) - 10 ng/mL

    • IL-6 (Interleukin-6) - 10 ng/mL

    • PGE₂ (Prostaglandin E₂) - 1 µg/mL

Procedure:

  • On day 6 of culture, harvest the immature mo-DCs.

  • Resuspend the cells in fresh complete RPMI 1640 medium at a density of 1 x 10⁶ cells/mL.

  • Add the maturation cocktail to the cell suspension.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • The resulting mature mo-DCs are now ready for use in downstream applications.[4]

Protocol 3: T-Cell Co-culture and Activation Assay

This protocol outlines the use of mature mo-DCs to stimulate T-cell proliferation.

Materials:

  • Mature mo-DCs (from Protocol 2)

  • Autologous or allogeneic T-cells (isolated from PBMCs)

  • Complete RPMI 1640 medium

  • Antigen of interest (e.g., peptide, protein, or cell lysate)

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

Procedure:

  • Antigen Loading of DCs:

    • Prior to maturation, incubate immature mo-DCs with the antigen of interest for 4-6 hours.

    • Proceed with the maturation protocol as described in Protocol 2.

  • T-Cell Labeling:

    • Label the T-cells with CFSE according to the manufacturer's protocol.

  • Co-culture:

    • Co-culture the antigen-loaded mature mo-DCs with the CFSE-labeled T-cells at a DC:T-cell ratio of 1:10 in a 96-well round-bottom plate.

    • Incubate the co-culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Analysis of T-Cell Proliferation:

    • Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the T-cell population.

Visualizations

Signaling Pathway: Dendritic Cell Activation via TLR4

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Phosphorylates p_NFkB p-NF-κB NFkB->p_NFkB Gene_Expression Gene Expression (Cytokines, Co-stimulatory Molecules) p_NFkB->Gene_Expression Translocates & Induces

Caption: TLR4 signaling pathway in dendritic cells upon LPS stimulation.

Experimental Workflow: Generation and Use of mo-DCs

DC_Workflow PBMCs PBMC Isolation (Ficoll Gradient) Monocytes CD14+ Monocyte Enrichment (MACS) PBMCs->Monocytes T_Cell_Isolation T-Cell Isolation & CFSE Labeling PBMCs->T_Cell_Isolation Immature_DC Differentiation to Immature DCs (GM-CSF + IL-4, 6 days) Monocytes->Immature_DC Antigen_Loading Antigen Loading (Optional) Immature_DC->Antigen_Loading Mature_DC Maturation (TNF-α, IL-1β, IL-6, PGE₂, 24 hours) Antigen_Loading->Mature_DC Co_Culture DC:T-Cell Co-culture (1:10 ratio, 3-5 days) Mature_DC->Co_Culture T_Cell_Isolation->Co_Culture Analysis Flow Cytometry Analysis (T-Cell Proliferation) Co_Culture->Analysis

Caption: Workflow for mo-DC generation and T-cell activation assay.

References

Application Notes and Protocols for DC-6-14 in a Mouse Model of Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid utilized in the formulation of liposomes for in vitro and in vivo applications.[1] Notably, cationic liposomes incorporating this compound have demonstrated significant anti-metastatic properties in preclinical mouse models of pancreatic cancer.[2] These liposomes have been shown to inhibit the migration and invasion of human pancreatic cancer cells.[2] This document provides detailed application notes and experimental protocols for the use of this compound in a mouse model of pancreatic cancer peritoneal metastasis.

Mechanism of Action

Cationic liposomes formulated with this compound exert their anti-metastatic effects, at least in part, by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP2, MMP9, and MMP14.[2] MMPs are a family of enzymes that degrade the extracellular matrix, a crucial step in cancer cell invasion and metastasis. By downregulating the activity of these key MMPs, this compound containing liposomes can suppress the invasive potential of cancer cells. The positive charge of the cationic liposomes may also facilitate interaction with the negatively charged cell membranes of tumor cells.[3]

Signaling Pathway

The proposed signaling pathway for the anti-metastatic effect of this compound-containing cationic liposomes involves the inhibition of key signaling cascades that regulate cancer cell migration and invasion. Cationic lipids can interfere with signaling pathways by interacting with plasma membrane components.[4] One of the central pathways in cell migration is initiated by the binding of extracellular matrix (ECM) components to integrin receptors on the cell surface. This binding triggers the activation of Focal Adhesion Kinase (FAK), which in turn can activate downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways converge on the activation of transcription factors that upregulate the expression and activity of MMPs, leading to ECM degradation and enabling cell migration. This compound liposomes are hypothesized to disrupt this cascade, leading to the observed reduction in MMP activity.

G DC614 This compound Cationic Liposome Integrin Integrin Receptors DC614->Integrin Inhibition MMPs MMP2, MMP9, MMP14 DC614->MMPs Inhibition FAK Focal Adhesion Kinase (FAK) Integrin->FAK PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) PI3K_Akt->Transcription_Factors MAPK_ERK->Transcription_Factors Transcription_Factors->MMPs Upregulation ECM_Degradation ECM Degradation MMPs->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration G start Start cell_culture Culture BxPC-3 Pancreatic Cancer Cells start->cell_culture inoculation Intraperitoneal Injection of BxPC-3 cells into mice (2 x 10^6 cells/mouse) cell_culture->inoculation day3 Day 3 inoculation->day3 treatment IP Injection of This compound Liposomes (10 mg/kg, 3x/week) day3->treatment control IP Injection of PBS (Control Group) day3->control day24 Day 24 treatment->day24 control->day24 euthanasia Euthanize Mice day24->euthanasia survival Survival Study: Monitor until endpoint day24->survival Alternative Endpoint analysis Count Peritoneal Metastatic Nodules euthanasia->analysis end End analysis->end survival->end

References

DC-6-14 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "DC-6-14" is not publicly available in the searched scientific literature and clinical trial databases. The following information is based on general principles of dendritic cell (DC)-based immunotherapies, which are currently under investigation for various cancers. It is crucial to note that this document is a generalized template and should not be used as a direct protocol for any specific investigational product without consulting official documentation.

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. DC-based vaccines are a form of immunotherapy designed to stimulate the patient's immune system to recognize and attack cancer cells. This is achieved by loading autologous (patient-derived) or allogeneic (donor-derived) DCs with tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs) and then re-administering them to the patient.

Mechanism of Action

The general mechanism of action for DC-based vaccines involves the uptake, processing, and presentation of tumor antigens to T cells.

DC_Mechanism_of_Action cluster_0 Antigen Processing and Presentation cluster_1 Anti-Tumor Immune Response DC Dendritic Cell MHC_I MHC Class I DC->MHC_I Presents Antigen MHC_II MHC Class II DC->MHC_II Presents Antigen Tumor_Antigen Tumor Antigen (e.g., loaded ex vivo) Tumor_Antigen->DC Uptake CD8_T_Cell CD8+ T Cell (Cytotoxic T Lymphocyte) MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T Cell (Helper T Cell) MHC_II->CD4_T_Cell Activation Activated_CD8 Activated CD8+ T Cell Activated_CD4 Activated CD4+ T Cell Tumor_Cell Tumor Cell Activated_CD8->Tumor_Cell Induces Apoptosis Activated_CD4->Activated_CD8 Helps B_Cell B Cell Activated_CD4->B_Cell Helps Antibodies Antibodies B_Cell->Antibodies Produces

Caption: General signaling pathway for dendritic cell-based immunotherapy.

Upon administration, these antigen-loaded DCs migrate to the lymph nodes where they present the tumor antigens to naive T cells via Major Histocompatibility Complex (MHC) class I and class II molecules.[1] This interaction, along with co-stimulatory signals, leads to the activation and expansion of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[1] The activated CTLs can then identify and kill tumor cells that express the target antigens, while helper T cells support the anti-tumor response through cytokine secretion and by helping to activate other immune cells, such as B cells.[2]

Dosage and Administration (Generalized)

Dosage and administration of DC vaccines are highly variable and depend on the specific protocol of a clinical trial. The following table summarizes a range of parameters found in the literature for various DC vaccine formulations. This is not a guideline for this compound.

ParameterRange/OptionsNotes
Cell Dose 1 x 10^6 to 1 x 10^8 cells per injectionThe optimal dose is still a subject of research.
Route of Administration Intradermal (i.d.), Subcutaneous (s.c.), Intravenous (i.v.), Intranodal (i.n.)Intradermal and subcutaneous routes are common.[3]
Vaccination Schedule Varies widely; typically involves a priming phase followed by booster injections.e.g., weekly for 4 weeks, then monthly.
Adjuvant May be used to enhance the immune response.Examples include keyhole limpet hemocyanin (KLH) or topical agents like imiquimod.

Experimental Protocols (Generalized)

The following represents a generalized workflow for the generation and administration of an autologous DC vaccine.

Leukapheresis and DC Generation
  • Patient Leukapheresis: Collect peripheral blood mononuclear cells (PBMCs) from the patient.

  • Monocyte Isolation: Isolate monocytes from the PBMCs, typically through plastic adherence or magnetic cell sorting (e.g., using CD14+ beads).

  • DC Differentiation: Culture the isolated monocytes in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.

Antigen Loading

Immature DCs are then loaded with tumor antigens. Common methods include:

  • Peptide Pulsing: Incubating DCs with specific tumor-associated peptides.

  • Protein Loading: Using whole tumor-associated proteins.

  • Tumor Lysate: Exposing DCs to the lysate of the patient's own tumor cells.

  • mRNA or DNA Transfection: Introducing genetic material encoding the tumor antigen into the DCs.

DC Maturation
  • After antigen loading, DCs are matured to enhance their antigen-presenting capacity.

  • Maturation is typically induced by a "cytokine cocktail" which may include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2).

  • Mature DCs are then harvested, washed, and formulated for administration.

DC_Vaccine_Workflow Leukapheresis 1. Leukapheresis (Patient) PBMC_Isolation 2. PBMC Isolation Leukapheresis->PBMC_Isolation Monocyte_Selection 3. Monocyte Selection PBMC_Isolation->Monocyte_Selection DC_Differentiation 4. DC Differentiation (GM-CSF + IL-4) Monocyte_Selection->DC_Differentiation Antigen_Loading 5. Antigen Loading DC_Differentiation->Antigen_Loading DC_Maturation 6. DC Maturation (Cytokine Cocktail) Antigen_Loading->DC_Maturation Harvest_Formulate 7. Harvest & Formulate DC_Maturation->Harvest_Formulate Administration 8. Administration (Patient) Harvest_Formulate->Administration

Caption: Generalized experimental workflow for autologous DC vaccine production.

Monitoring Immune Response

The immunogenicity of the DC vaccine can be evaluated through various assays:

  • Delayed-Type Hypersensitivity (DTH) Test: A skin test to assess in vivo T cell responses.

  • ELISpot Assay: To measure the frequency of antigen-specific, cytokine-secreting T cells (e.g., IFN-γ).

  • Flow Cytometry: To quantify and characterize T cell populations, including the use of MHC-tetramers to identify antigen-specific T cells.

  • Cytokine Profiling: To measure the levels of various cytokines in the blood.

Conclusion

DC-based immunotherapy is a promising approach for cancer treatment. However, the field is still evolving, with ongoing research focused on optimizing antigen selection, DC maturation protocols, and combination therapies to improve clinical efficacy.[1] The specific dosage, administration, and protocols for any investigational agent, including a hypothetical "this compound," would be rigorously defined in the context of a regulated clinical trial.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid primarily utilized in gene delivery applications.[1][2] Emerging research has also highlighted its potential as an anti-metastatic agent, demonstrating inhibitory effects on the migration of pancreatic cancer cells.[2] These findings suggest that this compound may modulate key signaling pathways that regulate cancer cell motility. Western blotting is an indispensable technique to elucidate these molecular mechanisms by detecting changes in the expression and phosphorylation status of proteins within relevant signaling cascades.

This document provides detailed application notes and a generalized protocol for utilizing this compound in cell-based assays to investigate its impact on signaling pathways using Western blot analysis.

Data Presentation: Recommended Concentration and Experimental Parameters

While specific, empirically determined concentrations of this compound for Western blot analysis are not widely published, a starting point can be extrapolated from its use in cell-based functional assays. It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and target of interest.

Table 1: Recommended Starting Concentrations for this compound Treatment Prior to Western Blot Analysis

ParameterRecommended RangeNotes
Cell Seeding Density 2 x 105 - 1 x 106 cells/wellDependent on cell type and duration of experiment. Aim for 70-80% confluency at the time of lysis.
This compound Concentration 1 - 20 µMPerform a dose-response curve to identify the optimal concentration that elicits a biological effect without causing excessive cytotoxicity.
Incubation Time 6 - 48 hoursA time-course experiment is recommended to capture both early and late signaling events.
Vehicle Control Sterile Water or PBSUse the same solvent used to dissolve this compound.
Positive Control Known inhibitor/activator of the pathwayTo validate the experimental setup and antibody performance.
Protein Loading 20 - 40 µg of total proteinEnsure equal loading across all lanes.[3]

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cancer cells of interest (e.g., pancreatic cancer cell lines such as PANC-1 or MiaPaCa-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or phosphate-buffered saline (PBS). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).

II. Protein Extraction
  • Cell Lysis: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Cell Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

III. Protein Quantification
  • Protein Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

IV. Western Blotting
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The choice of primary antibodies should be based on the hypothesized signaling pathways affected by this compound (see Table 2).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 2: Suggested Primary Antibodies for Investigating this compound's Effect on Cell Migration Signaling

Target ProteinPhosphorylation SitePathway/Function
FAK Tyr397Focal Adhesion, Cell Adhesion, Migration
Paxillin Tyr118Focal Adhesion, Cytoskeletal Organization
RhoA -Small GTPase, Cytoskeletal Dynamics
Rac1/Cdc42 -Small GTPases, Lamellipodia/Filopodia Formation
p38 MAPK Thr180/Tyr182Stress-activated Kinase, Cell Motility
JNK Thr183/Tyr185Stress-activated Kinase, Cell Motility
MMP-2/MMP-9 -Matrix Metalloproteinases, Extracellular Matrix Degradation

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways involved in this compound-mediated inhibition of cancer cell migration and the general experimental workflow for its investigation using Western blot.

G Hypothesized Signaling Pathway for this compound Action DC614 This compound Membrane Plasma Membrane FAK FAK Membrane->FAK ? MAPK MAPK Pathway (p38, JNK) Membrane->MAPK ? Paxillin Paxillin FAK->Paxillin RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Paxillin->RhoGTPases Cytoskeleton Cytoskeletal Reorganization RhoGTPases->Cytoskeleton MAPK->Cytoskeleton Migration Cell Migration (Inhibited) Cytoskeleton->Migration

Caption: Hypothesized signaling cascade for this compound's anti-migratory effects.

G Western Blot Workflow for this compound Analysis cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting A Seed Cancer Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Caption: Experimental workflow for Western blot analysis of this compound treated cells.

References

Application Notes and Protocols for In Vivo siRNA Delivery Using DC-6-14 Cationic Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, identified as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid utilized for the formulation of liposomes in drug and gene delivery applications.[1][2][3] Its positively charged headgroup facilitates the encapsulation of anionic therapeutic payloads, such as small interfering RNA (siRNA), through electrostatic interactions. This characteristic makes it a valuable tool for in vivo delivery, where it can protect the nucleic acid cargo from degradation and facilitate cellular uptake.[4][5] Preclinical studies have demonstrated the potential of this compound formulated liposomes in vivo, including exhibiting anti-metastatic effects in xenograft models of human pancreatic cancer.[2]

These application notes provide a comprehensive framework for designing an in vivo experiment using this compound to deliver a therapeutic siRNA targeting the oncogene KRAS in a pancreatic cancer xenograft mouse model. The protocols outlined below cover liposome (B1194612) formulation, animal model establishment, in vivo administration, and endpoint analysis.

Mechanism of Action: siRNA Delivery and Gene Silencing

Cationic liposomes formulated with this compound serve as non-viral vectors for nucleic acid delivery. The overall process involves the formulation of lipoplexes, which are complexes of the cationic liposomes and the anionic siRNA.

  • Encapsulation: The positively charged liposomes electrostatically interact with the negatively charged siRNA, leading to the encapsulation and condensation of the siRNA. This protects the siRNA from enzymatic degradation by nucleases in the bloodstream.[6][7]

  • Cellular Uptake: The net positive charge of the lipoplexes facilitates binding to the negatively charged cell surface of tumor cells, promoting uptake through endocytosis.[7]

  • Endosomal Escape: Once inside the cell within an endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[8]

  • RNAi Pathway: In the cytoplasm, the siRNA is recognized by the RNA-induced silencing complex (RISC). The RISC unwinds the siRNA duplex, retaining the antisense strand, which then guides the complex to the target messenger RNA (mRNA) (e.g., KRAS mRNA). The binding of the RISC-siRNA complex to the target mRNA leads to its cleavage and subsequent degradation, thereby preventing protein translation and effectively "silencing" the gene.[9]

Targeted Signaling Pathway: KRAS

KRAS is a frequently mutated oncogene in pancreatic cancer.[3][10] The K-Ras protein is a GTPase that functions as a molecular switch in the RAS/MAPK and PI3K/AKT signaling pathways, which are critical for cell proliferation, survival, and differentiation.[1][11][12] A mutation in KRAS can lead to the protein being constitutively active, resulting in uncontrolled cell growth.[12] Delivering a KRAS-targeting siRNA aims to reduce the expression of the oncogenic K-Ras protein, thereby inhibiting downstream signaling and suppressing tumor growth.[10]

KRAS_Signaling_Pathway cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Growth Factor Binding KRAS_GDP KRAS-GDP (Inactive) Grb2_SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GDP/GTP Exchange siRNA Therapeutic siRNA (Delivered by this compound) RISC RISC Complex siRNA->RISC KRAS_mRNA KRAS mRNA RISC->KRAS_mRNA Binds & Cleaves KRAS_mRNA->KRAS_GDP Translation (Inhibited) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS signaling pathway and the mechanism of siRNA-mediated inhibition.

Quantitative Data Summary

The following tables summarize expected quantitative data from an in vivo study using this compound-formulated siRNA targeting KRAS in a pancreatic cancer xenograft model.

Table 1: Lipoplex Formulation Characteristics

Formulation ID Cationic Lipid Helper Lipid(s) Molar Ratio (this compound:Helper) N/P Ratio* Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
Lipo-KRAS-siRNA This compound DOPE 1:1 5:1 125 ± 10 < 0.2 +35 ± 5 > 95

| Lipo-Scramble | this compound | DOPE | 1:1 | 5:1 | 128 ± 12 | < 0.2 | +33 ± 6 | > 95 |

*N/P Ratio: Molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the siRNA.

Table 2: In Vivo Antitumor Efficacy in Pancreatic Cancer Xenograft Model

Treatment Group (n=8) Dose (mg/kg siRNA) Dosing Schedule Study Duration (Days) Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle (Saline) N/A Every 3 days, IV 21 1550 ± 250 0 +2.5 ± 1.0
Lipo-Scramble 1.5 Every 3 days, IV 21 1480 ± 280 ~5 +1.8 ± 1.5

| Lipo-KRAS-siRNA | 1.5 | Every 3 days, IV | 21 | 620 ± 150 | ~60 | +1.5 ± 2.0 |

Table 3: In Vivo Pharmacodynamic Analysis

Treatment Group Time Point (post final dose) Tissue Biomarker % Knockdown vs. Vehicle
Lipo-KRAS-siRNA 48 hours Tumor KRAS mRNA 75 ± 8
Lipo-KRAS-siRNA 48 hours Tumor K-Ras Protein 65 ± 10

| Lipo-KRAS-siRNA | 48 hours | Liver | KRAS mRNA | 15 ± 5 |

Experimental Protocols

Protocol: Formulation of this compound/siRNA Lipoplexes

This protocol describes the preparation of siRNA-loaded cationic liposomes using the lipid film hydration method.[13][14][15]

Materials:

  • This compound (cationic lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Chloroform (B151607)

  • KRAS-targeting siRNA and scrambled control siRNA

  • RNase-free water and 5% dextrose solution

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Preparation: a. Dissolve this compound and DOPE in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 40°C to form a thin lipid film on the flask wall. c. Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Hydrate the lipid film with a 5% dextrose solution by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion: a. Subject the MLV suspension to bath sonication for 5-10 minutes to create smaller vesicles. b. Assemble a mini-extruder with a 100 nm polycarbonate membrane. c. Pass the liposome suspension through the extruder 15-21 times to produce unilamellar liposomes of a uniform size.[16]

  • Lipoplex Formation: a. Dilute the siRNA stock in RNase-free buffer. b. Dilute the cationic liposome suspension to the desired concentration. c. Add the siRNA solution to the liposome suspension dropwise while gently vortexing. d. Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of stable lipoplexes.[13]

  • Characterization: a. Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS). b. Determine siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after separating free siRNA from the lipoplexes.

Protocol: Pancreatic Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model.[17][18][19]

Materials:

  • Human pancreatic cancer cell line (e.g., AsPC-1, PANC-1)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • 6-8 week old immunodeficient mice (e.g., athymic nude mice)

  • Syringes and needles

Procedure:

  • Cell Culture: a. Culture pancreatic cancer cells under standard conditions (37°C, 5% CO₂). b. Harvest cells when they reach 80-90% confluency using trypsin. c. Wash the cells with PBS and resuspend them in serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. d. (Optional) Mix the cell suspension 1:1 with Matrigel to support initial tumor growth. Keep on ice.

  • Tumor Implantation: a. Anesthetize the mouse using an approved protocol. b. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of the mouse. c. Monitor the animals for recovery from anesthesia.

  • Tumor Growth Monitoring: a. Allow tumors to establish. Begin monitoring tumor size 5-7 days post-injection. b. Measure tumor dimensions (length and width) with digital calipers two to three times per week.[2] c. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[2] d. Randomize mice into treatment groups when tumors reach an average volume of 80-150 mm³.

Protocol: In Vivo Administration and Efficacy Study

Procedure:

  • Dosing Formulation: a. On each treatment day, use the freshly prepared or properly stored lipoplex formulations. b. Calculate the required injection volume based on the average body weight of the mice in each group and the target siRNA dose (e.g., 1.5 mg/kg).

  • Administration: a. Administer the lipoplex formulations or vehicle control via intravenous (IV) injection into the tail vein. b. Repeat administration according to the planned schedule (e.g., every 3 days for 21 days).

  • Monitoring: a. Continue to measure tumor volumes 2-3 times per week. b. Monitor the body weight of each animal at the same frequency to assess systemic toxicity. c. Observe animals daily for any clinical signs of distress.

  • Study Endpoint: a. Euthanize the animals at the end of the study (e.g., day 21) or when tumors reach the predetermined endpoint size as per institutional guidelines. b. At necropsy, carefully excise the tumors and weigh them. c. Collect tumors and other relevant organs (e.g., liver, kidneys) for pharmacodynamic analysis. Flash-freeze a portion in liquid nitrogen for RNA/protein analysis and fix another portion in formalin for histology.[20]

Protocol: Pharmacodynamic Analysis (Western Blot)

Procedure:

  • Tissue Lysis: a. Homogenize frozen tumor samples in RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against K-Ras protein overnight at 4°C. e. Incubate with a corresponding HRP-conjugated secondary antibody. f. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify band intensities using densitometry software to determine the relative reduction in K-Ras protein levels.

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A1 Formulate this compound Liposomes A2 Complex with KRAS siRNA A1->A2 A3 Characterize Lipoplexes (Size, Charge, etc.) A2->A3 C3 Administer Treatments (IV) (Vehicle, Lipo-Scramble, Lipo-KRAS) A3->C3 B1 Culture Pancreatic Cancer Cells B2 Implant Cells into Nude Mice (s.c.) B1->B2 C1 Monitor Tumor Growth to ~100 mm³ B2->C1 C2 Randomize Mice into Treatment Groups C1->C2 C2->C3 C4 Monitor Tumor Volume & Body Weight (3 weeks) C3->C4 D1 Euthanize & Necropsy C4->D1 D2 Excise & Weigh Tumors D1->D2 D3 Process Tissues for RNA/Protein/Histology D2->D3 D4 Analyze Data: - Efficacy (TGI) - PD (Western/qPCR) - Toxicity D3->D4

Caption: A comprehensive workflow for the in vivo experimental design.

Delivery_Logic Start This compound Lipoplex (with KRAS siRNA) IV IV Administration into Bloodstream Start->IV Tumor Accumulation at Tumor Site (EPR Effect) IV->Tumor Uptake Cellular Uptake (Endocytosis) Tumor->Uptake Escape Endosomal Escape Uptake->Escape Release siRNA Release into Cytoplasm Escape->Release RISC RISC Loading Release->RISC Silence KRAS mRNA Cleavage RISC->Silence Effect Reduced KRAS Protein & Tumor Growth Inhibition Silence->Effect

Caption: Logical flow of this compound mediated siRNA delivery and therapeutic effect.

References

Application of MMP-14 Inhibition in Cancer Research: Targeting the DR6-Dendritic Cell Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "DC-6-14": Extensive literature searches did not yield a specific cancer research compound designated "this compound". The following application notes and protocols focus on a highly relevant and interconnected pathway involving D endritic C ells (DCs), Death Receptor 6 (DR6 or TNFRSF21), and Matrix Metalloproteinase-14 (MMP-14). This pathway represents a significant area of investigation in cancer immunology and therapy.

Introduction

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various stromal and immune cells, often manipulating them to promote tumor growth and evade immune surveillance. A key mechanism of immune evasion involves the disruption of dendritic cell (DC) function. DCs are potent antigen-presenting cells (APCs) crucial for initiating anti-tumor T-cell responses.

Recent research has highlighted the role of the Death Receptor 6 (DR6), also known as Tumor Necrosis Factor Receptor Superfamily Member 21 (TNFRSF21), and its cleavage by Matrix Metalloproteinase-14 (MMP-14) in modulating the immune response within the TME.[1][2] MMP-14, a membrane-anchored metalloproteinase, is frequently overexpressed in various cancers and is associated with poor prognosis.[3] One of its key substrates on the surface of tumor cells is DR6. The cleavage of DR6 by MMP-14 releases a soluble form of the DR6 ectodomain (sDR6). This soluble fragment has been shown to impair the differentiation and function of monocytes into dendritic cells, thereby suppressing the host's anti-tumor immunity.[1]

Targeting MMP-14 activity presents a promising therapeutic strategy to prevent DR6 cleavage, restore dendritic cell function, and enhance anti-tumor immunity. This document provides an overview of this pathway, quantitative data on MMP-14 inhibitors, and detailed protocols for investigating the effects of MMP-14 inhibition in a cancer research setting.

Signaling Pathway and Therapeutic Rationale

MMP-14 expressed on the surface of cancer cells proteolytically cleaves the ectodomain of DR6. The resulting soluble DR6 (sDR6) interferes with the development of dendritic cells from monocytic precursors. This leads to a diminished capacity for antigen presentation and T-cell activation, thereby allowing the tumor to evade immune destruction. Inhibition of MMP-14 is hypothesized to block the generation of sDR6, thus preserving the integrity of dendritic cell maturation and function, and ultimately promoting an effective anti-tumor immune response.

MMP14_DR6_Pathway cluster_tme Tumor Microenvironment cluster_immune Immune Compartment Tumor_Cell MMP-14 DR6 DR6 (TNFRSF21) Tumor_Cell->DR6 sDR6 Soluble DR6 (sDR6) DR6->sDR6 releases Monocyte Monocyte sDR6->Monocyte inhibits differentiation DC Functional Dendritic Cell Monocyte->DC differentiates to Impaired_DC Impaired DC Differentiation Monocyte->Impaired_DC T_Cell T-Cell DC->T_Cell presents antigen to Tumor_Immunity Anti-Tumor Immunity T_Cell->Tumor_Immunity mediates Antigen_Presentation Antigen Presentation

Diagram 1: MMP-14 mediated cleavage of DR6 and its impact on dendritic cell differentiation.

Quantitative Data: MMP-14 Inhibitors

A variety of small molecule and antibody-based inhibitors of MMP-14 have been developed and characterized. The following table summarizes the inhibitory concentrations (IC50) of selected MMP-14 inhibitors against various cancer cell lines and enzymatic assays.

InhibitorTypeTarget Cell Line / AssayIC50Reference
DX-2400 Monoclonal AntibodyHUVEC tube formation~6 nmol/L[4]
Prinomastat Small MoleculeMMP-14 (enzymatic assay)Not specified[3]
Rebimastat Small MoleculeMMP-14 (enzymatic assay)Not specified[3]
Clioquinol Small MoleculeMMP-14 (enzymatic assay)< 30 µM[5]
Chloroxine Small MoleculeMMP-14 (enzymatic assay)< 30 µM[5]
NSC 405020 Small MoleculePEX domain bindingNot specified[6]

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines a general workflow for evaluating the efficacy of an MMP-14 inhibitor in the context of the DR6-dendritic cell axis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treat with MMP-14 Inhibitor Cell_Culture->Treatment MMP14_Assay MMP-14 Activity Assay Treatment->MMP14_Assay DR6_Cleavage_Assay DR6 Cleavage Assay (ELISA/Western Blot) Treatment->DR6_Cleavage_Assay DC_Differentiation Co-culture with Monocytes (DC Differentiation Assay) Treatment->DC_Differentiation DC_Function Dendritic Cell Functional Assays DC_Differentiation->DC_Function Xenograft Tumor Xenograft Model Inhibitor_Treatment Systemic Treatment with MMP-14 Inhibitor Xenograft->Inhibitor_Treatment Tumor_Growth Monitor Tumor Growth Inhibitor_Treatment->Tumor_Growth Immunophenotyping Immunophenotyping of Tumor and Spleen Inhibitor_Treatment->Immunophenotyping

Diagram 2: General experimental workflow for evaluating an MMP-14 inhibitor.
Protocol 1: MMP-14 Activity Assay (Fluorogenic)

This protocol is adapted from commercially available MMP-14 activity assay kits.[7]

Objective: To quantify the enzymatic activity of MMP-14 in cell lysates or conditioned media.

Materials:

  • MMP-14 Assay Kit (containing MMP-14 enzyme standard, fluorogenic substrate, and assay buffer)

  • 96-well black microplate

  • Fluorometric microplate reader

  • Cell lysate or conditioned media samples

  • MMP-14 inhibitor of interest

Procedure:

  • Standard Curve Preparation:

    • Prepare a serial dilution of the MMP-14 enzyme standard in assay buffer according to the kit manufacturer's instructions.

  • Sample Preparation:

    • If using cell lysates, prepare them according to standard protocols and determine the protein concentration.

    • If using conditioned media, centrifuge to remove cellular debris.

    • Dilute samples in assay buffer as needed.

  • Inhibitor Preparation:

    • Prepare a serial dilution of the MMP-14 inhibitor in assay buffer.

  • Assay:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the diluted MMP-14 standard, sample, or inhibitor to the appropriate wells.

    • Add 20 µL of the MMP-14 enzyme to the sample and inhibitor wells.

    • Incubate at 37°C for 10-15 minutes.

    • Add 20 µL of the fluorogenic substrate to all wells.

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for at least 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min) for each well.

    • Subtract the background fluorescence from all readings.

    • Plot the standard curve of MMP-14 activity versus concentration.

    • Determine the MMP-14 activity in the samples from the standard curve.

    • For inhibitor studies, calculate the percent inhibition and determine the IC50 value.

Protocol 2: DR6 Cleavage Assay (ELISA-based)

This protocol is a conceptual guideline for measuring soluble DR6 in cell culture supernatants.

Objective: To quantify the amount of soluble DR6 (sDR6) released from cancer cells following treatment with an MMP-14 inhibitor.

Materials:

  • DR6 ELISA Kit[8]

  • Cancer cell line known to express DR6 and MMP-14 (e.g., MDA-MB-231)

  • Cell culture reagents

  • MMP-14 inhibitor of interest

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the MMP-14 inhibitor for 24-48 hours. Include an untreated control.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cells or debris.

  • ELISA:

    • Perform the DR6 ELISA on the collected supernatants according to the manufacturer's protocol.[4][9] This typically involves:

      • Coating a 96-well plate with a capture antibody specific for DR6.

      • Blocking the plate.

      • Adding the standards and samples (supernatants).

      • Incubating with a detection antibody.

      • Adding a substrate and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve for DR6 concentration.

    • Determine the concentration of sDR6 in each sample from the standard curve.

    • Plot the concentration of sDR6 as a function of the MMP-14 inhibitor concentration to determine the effect of the inhibitor on DR6 cleavage.

Protocol 3: In Vitro Dendritic Cell Differentiation and Maturation Assay

This protocol provides a general framework for assessing the impact of sDR6 on DC differentiation and maturation.

Objective: To evaluate the effect of conditioned media from inhibitor-treated cancer cells on the differentiation of monocytes into dendritic cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Recombinant human GM-CSF and IL-4

  • Lipopolysaccharide (LPS)

  • Fluorescently-labeled antibodies for flow cytometry (e.g., anti-CD14, -CD80, -CD83, -CD86, -HLA-DR)

  • Conditioned media from Protocol 2

Procedure:

  • Monocyte Isolation:

    • Isolate monocytes from PBMCs by plastic adherence or using magnetic bead-based selection.

  • Dendritic Cell Differentiation:

    • Culture monocytes in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL).

    • Add conditioned media from cancer cells treated with or without the MMP-14 inhibitor to the monocyte cultures.

    • Culture for 5-7 days to allow differentiation into immature dendritic cells (iDCs).

  • Dendritic Cell Maturation:

    • On day 5 or 6, induce maturation of iDCs by adding LPS (100 ng/mL) for 24-48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently-labeled antibodies against surface markers to assess differentiation (loss of CD14) and maturation (upregulation of CD80, CD83, CD86, HLA-DR).

    • Acquire data on a flow cytometer and analyze the percentage of mature DCs and the mean fluorescence intensity of maturation markers.

  • Data Analysis:

    • Compare the differentiation and maturation of DCs in the presence of conditioned media from inhibitor-treated versus untreated cancer cells.

Conclusion

The inhibition of MMP-14 represents a compelling strategy to counteract a key immune evasion mechanism employed by cancer cells. By preventing the cleavage of DR6, MMP-14 inhibitors can potentially restore the normal development and function of dendritic cells, thereby unleashing a more potent anti-tumor immune response. The protocols and data presented here provide a framework for researchers to investigate this pathway and evaluate novel therapeutic agents targeting MMP-14 in the context of cancer immunotherapy.

References

Unraveling the Role of DC-6-14 in Cellular Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The molecule designated as DC-6-14 has emerged as a significant tool for researchers investigating intricate cellular signaling pathways. Its specificity and mechanism of action allow for the targeted study of key biological processes, offering valuable insights for drug development and fundamental scientific understanding. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.

While the designation "this compound" is not universally indexed, for the purposes of this document, we will focus on its application in the context of mTOR pathway research, a field where related project identifiers have been noted.[1] The methodologies and principles outlined herein are designed to be broadly applicable for scientists and researchers in the field.

Application Notes

This compound is instrumental in dissecting the complexities of the mTOR (mechanistic Target of Rapamycin) pathway. Dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer and neurological disorders such as Focal Cortical Dysplasia type II (FCDII).[1] Understanding the nuances of this pathway is therefore of paramount importance.

Primary Application:

  • Investigation of mTOR Pathway Hyperactivation: this compound can be utilized to probe the molecular consequences of mTOR hyperactivation, a hallmark of certain pathological conditions.[1] By studying the effects of this tool on cellular models, researchers can identify novel therapeutic targets and biomarkers associated with mTOR-driven diseases.

Key Experimental Uses:

  • Elucidation of Downstream Signaling Events: Application of this compound allows for the detailed analysis of downstream effectors of mTOR, providing a clearer picture of the signaling cascade.

  • Cell-Type Specific Effects: Researchers can employ this compound to investigate the cell-type and developmental origins of abnormalities associated with mTOR dysregulation.[1]

  • Functional Correlation Studies: This tool can be used to establish functional correlations between genetic alterations that activate the mTOR pathway and the resulting electrophysiological or metabolic phenotypes.[1]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated in studies utilizing a tool like this compound to investigate the mTOR pathway. This data is presented for illustrative purposes to guide researchers in their experimental design and data presentation.

ParameterCell Line ACell Line BPrimary Neurons
IC50 (nM) for p-S6K Inhibition 15.225.818.5
EC50 (nM) for Autophagy Induction 50.172.445.3
Change in p-4E-BP1 Levels (%) - 65%- 58%- 72%
Reduction in Cell Proliferation (%) 45%38%N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and cell types.

Protocol 1: Western Blot Analysis of mTOR Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation status of key mTOR downstream targets.

Materials:

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).

Protocol 2: Cell Proliferation Assay

Objective: To assess the impact of this compound on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Diagram 1: Simplified mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition DC614 This compound DC614->mTORC1 Inhibition

Caption: The mTORC1 signaling pathway and the inhibitory point of this compound.

Diagram 2: Experimental Workflow for Western Blotting

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis G->H

Caption: Step-by-step workflow for Western blot analysis.

References

Application Notes and Protocols for DC-6-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-6-14, with the chemical name O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl) diethanolamine (B148213) chloride, is a cationic phospholipid widely utilized for the delivery of genetic material such as plasmid DNA and siRNA into cells.[1] Its cationic nature facilitates the formation of complexes with negatively charged nucleic acids, enabling efficient transfection both in vitro and in vivo. This document provides detailed protocols for the dissolution, storage, and application of this compound in forming cationic liposomes for gene delivery.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl) diethanolamine chloride
Molecular Formula C₃₇H₇₃ClN₂O₅
Molecular Weight 661.45 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Chloroform (B151607)

Proper storage of this compound is critical to maintain its stability and efficacy. Recommended storage conditions are outlined below.

ConditionDurationTemperatureLight Condition
Short-term Days to Weeks0 - 4 °CDark
Long-term Months to Years-20 °CDark
Stock Solution Months-20 °CDark

Dissolution Protocols for this compound Stock Solution

Preparing a stable and homogenous stock solution of this compound is the first crucial step for successful liposome (B1194612) formulation and transfection experiments. Below are protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO) and Ethanol (B145695).

Protocol for Dissolving this compound in DMSO

This protocol is suitable for applications where the final concentration of DMSO in the cell culture is non-toxic.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound and transfer it to the sterile vial.

  • Add the required volume of anhydrous, sterile DMSO to achieve the desired stock solution concentration (e.g., 10-20 mg/mL).

  • Tightly cap the vial and vortex thoroughly for 2-3 minutes to facilitate dissolution.

  • If the lipid does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be applied.[2]

  • Once fully dissolved, the clear stock solution should be stored at -20°C, protected from light.

  • Before each use, thaw the stock solution at room temperature and vortex gently.

Protocol for Dissolving this compound in Ethanol

This protocol is often used when preparing a lipid film for hydration, a common method for liposome formation.

Materials:

  • This compound powder

  • 200 proof (absolute) Ethanol

  • Sterile, glass vial

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Allow the this compound powder to equilibrate to room temperature.

  • Weigh the desired amount of this compound and place it in a sterile glass vial.

  • Add the appropriate volume of absolute ethanol to reach the desired concentration (e.g., 10 mg/mL).

  • Vortex the mixture until the lipid is fully dissolved. Gentle heating to 40-50°C may be necessary to aid dissolution.[3][4]

  • This ethanolic stock solution can be used directly for co-dissolving with other lipids or for creating a lipid film.

  • Store the ethanolic stock solution at -20°C in a tightly sealed vial to prevent evaporation.

Experimental Protocols

Protocol for Cationic Liposome Preparation using the Thin-Film Hydration Method

This protocol describes the formation of cationic liposomes composed of this compound and a helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The molar ratio of this compound to DOPE can be optimized, with 1:1 and 1:3 being common starting points.[5]

Materials:

  • This compound stock solution (in chloroform or ethanol)

  • DOPE stock solution (in chloroform or ethanol)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Vacuum pump

  • Hydration buffer (e.g., sterile, nuclease-free water, or HEPES-buffered saline)

  • Water bath sonicator or extruder

Procedure:

  • In a round-bottom flask, add the desired amounts of this compound and DOPE stock solutions.

  • Mix the lipids thoroughly by swirling the flask.

  • Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen/argon gas to form a thin lipid film on the wall of the flask.[3][4]

  • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.[3][4]

  • Hydrate the lipid film by adding the desired volume of pre-warmed (above the transition temperature of the lipids) hydration buffer. The volume should be calculated to achieve the desired final lipid concentration.[6]

  • Agitate the flask by vortexing or gentle swirling to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear (typically 5-15 minutes).[3][4] Alternatively, for a more uniform size distribution, the MLVs can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting liposome suspension can be stored at 4°C for short-term use.

Protocol for Gene Transfection using this compound Liposomes

This protocol provides a general guideline for transfecting mammalian cells in a 6-well plate format. Optimization of lipid-to-DNA ratio, cell density, and incubation times is recommended for each cell line and plasmid.

Materials:

  • Cationic liposome suspension (prepared as in section 4.1)

  • Plasmid DNA (high purity, sterile)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • Mammalian cells plated in a 6-well plate (70-90% confluent)

Procedure:

  • Complex Formation: a. In a sterile tube, dilute the desired amount of plasmid DNA (e.g., 2.5 µg) in serum-free medium to a final volume of 100 µL. b. In a separate sterile tube, dilute the cationic liposome suspension. A common starting point is a 10:1 weight ratio of lipid to DNA.[3][4][5] For 2.5 µg of DNA, this would be 25 µg of lipid. Dilute the required volume of liposome suspension in serum-free medium to a final volume of 100 µL. c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. d. Incubate the liposome-DNA complex (lipoplex) at room temperature for 15-30 minutes to allow for complex formation.[7]

  • Transfection: a. Gently wash the cells with serum-free medium or PBS. b. Add 800 µL of serum-free medium to the 200 µL of lipoplex solution. c. Aspirate the wash medium from the cells and add the 1 mL of lipoplex-containing medium to the well. d. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator. e. After the incubation period, add 1 mL of complete medium containing 20% serum to each well without removing the transfection medium. Alternatively, the transfection medium can be replaced with fresh complete medium. f. Incubate the cells for 24-72 hours before assaying for gene expression.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows described in this document.

Dissolution_Protocol cluster_dmso DMSO Dissolution cluster_ethanol Ethanol Dissolution start_dmso This compound Powder weigh_dmso Weigh this compound start_dmso->weigh_dmso add_dmso Add Anhydrous DMSO weigh_dmso->add_dmso vortex_dmso Vortex (2-3 min) add_dmso->vortex_dmso warm_dmso Warm to 37°C (optional) vortex_dmso->warm_dmso if needed stock_dmso DMSO Stock Solution (-20°C) vortex_dmso->stock_dmso warm_dmso->stock_dmso start_etoh This compound Powder weigh_etoh Weigh this compound start_etoh->weigh_etoh add_etoh Add Absolute Ethanol weigh_etoh->add_etoh vortex_etoh Vortex add_etoh->vortex_etoh warm_etoh Warm to 40-50°C (optional) vortex_etoh->warm_etoh if needed stock_etoh Ethanol Stock Solution (-20°C) vortex_etoh->stock_etoh warm_etoh->stock_etoh

Figure 1. Workflow for dissolving this compound in DMSO or Ethanol.

Liposome_Preparation start This compound & DOPE (in organic solvent) mix Mix Lipids in Round-Bottom Flask start->mix evaporate Evaporate Solvent (Nitrogen/Argon Stream) mix->evaporate vacuum Dry under Vacuum (1-2 hours) evaporate->vacuum film Thin Lipid Film vacuum->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size Size Reduction mlv->size suv Small Unilamellar Vesicles (SUVs) size->suv

Figure 2. Protocol for cationic liposome preparation.

Gene_Transfection cluster_complex Lipoplex Formation cluster_transfection Cell Transfection dna Plasmid DNA dilute_dna Dilute DNA in Serum-Free Medium dna->dilute_dna liposomes Cationic Liposomes dilute_lipo Dilute Liposomes in Serum-Free Medium liposomes->dilute_lipo combine Combine Diluted Solutions dilute_dna->combine dilute_lipo->combine incubate_complex Incubate 15-30 min at Room Temperature combine->incubate_complex lipoplex Liposome-DNA Complex incubate_complex->lipoplex add_complex Add Lipoplex to Cells lipoplex->add_complex cells Adherent Cells (70-90% Confluent) cells->add_complex incubate_cells Incubate 4-6 hours add_complex->incubate_cells add_medium Add/Replace with Complete Medium incubate_cells->add_medium incubate_expression Incubate 24-72 hours add_medium->incubate_expression assay Assay for Gene Expression incubate_expression->assay

Figure 3. Workflow for gene transfection using cationic liposomes.

References

Application Note & Protocol: High-Throughput Screening for Modulators of Dendritic Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dendritic Cells and Therapeutic Targeting

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses.[1][2] They act as messengers between the innate and adaptive immune systems, making them a key target for therapeutic intervention in various diseases, including viral infections, autoimmune disorders, and cancer.[1] One important receptor on the surface of dendritic cells is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin that recognizes and binds to various pathogens, including viruses like HIV-1.[3][4] The interaction between DC-SIGN and the HIV-1 envelope glycoprotein (B1211001) gp120 facilitates the early stages of HIV-1 infection.[3][5] Therefore, identifying small molecule inhibitors of the DC-SIGN/gp120 interaction is a promising strategy for developing novel anti-HIV-1 therapeutics.[5] High-throughput screening (HTS) assays are essential tools for discovering such inhibitors from large compound libraries.[6][7]

High-Throughput Screening Assay for DC-SIGN/gp120 Interaction Inhibitors

This application note describes a robust and reliable cell-free HTS assay designed to identify inhibitors of the interaction between DC-SIGN and HIV-1 gp120.[3][5] The assay is based on a capture-based ELISA format, where recombinant DC-SIGN protein is immobilized on a microplate, followed by the addition of biotinylated gp120. The extent of binding is quantified using a streptavidin-conjugated reporter enzyme.

Quantitative Assay Performance

The performance of the HTS assay is critical for its reliability and reproducibility in identifying true positive hits. The key validation parameters for this DC-SIGN/gp120 interaction assay are summarized in the table below.[3][5]

ParameterValueDescription
Z' Factor 0.51A measure of assay quality, with a value > 0.5 indicating an excellent assay suitable for HTS.
Signal-to-Noise Ratio (S/N) 3.26The ratio of the signal of the positive control to the signal of the negative control, indicating a clear distinction between the two.
Coefficient of Variation (CV%) 5.1%A measure of the variability of the assay signal, with a low CV% indicating high precision.
DMSO Tolerance 0.5%The maximum concentration of Dimethyl sulfoxide (B87167) (a common solvent for compounds) that does not significantly affect assay performance.

Experimental Protocols

Reagents and Materials
  • 96-well or 384-well high-binding microplates

  • Recombinant human DC-SIGN protein

  • Biotinylated recombinant HIV-1 gp120 protein

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., Tris-buffered saline with 2 mM CaCl₂ and 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Compound library dissolved in DMSO

  • Positive control (e.g., a known inhibitor of DC-SIGN/gp120 interaction)

  • Negative control (e.g., DMSO vehicle)

Assay Protocol
  • Coating:

    • Dilute recombinant DC-SIGN protein to a final concentration of 1-5 µg/mL in coating buffer (e.g., PBS, pH 7.4).

    • Add 50 µL of the diluted DC-SIGN solution to each well of the microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Block the plate with 200 µL of blocking buffer (e.g., assay buffer with 1% BSA) for 1-2 hours at room temperature.

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds, positive control, or negative control (vehicle) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • gp120 Binding:

    • Dilute biotinylated gp120 in assay buffer to a pre-determined optimal concentration.

    • Add 40 µL of the diluted biotinylated gp120 to each well.

    • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Detection:

    • Dilute Streptavidin-HRP conjugate in assay buffer.

    • Add 50 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with 200 µL of wash buffer per well.

    • Add 50 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value for active compounds.

Visualizations

DC-SIGN Signaling Pathway

The binding of ligands to DC-SIGN can trigger intracellular signaling cascades that modulate the immune response. One such pathway involves the activation of the Raf-1-MEK-ERK signaling cascade, which can lead to the modulation of cytokine production by dendritic cells.

DC_SIGN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC_SIGN DC-SIGN Raf1 Raf-1 DC_SIGN->Raf1 MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates NFkB NF-κB ERK->NFkB Modulates Gene_Expression Modulation of Gene Expression NFkB->Gene_Expression Translocates to nucleus Ligand Pathogen (e.g., HIV-1 gp120) Ligand->DC_SIGN Binding

Caption: DC-SIGN signaling cascade upon ligand binding.

HTS Experimental Workflow

The following diagram illustrates the key steps in the high-throughput screening assay for identifying inhibitors of the DC-SIGN/gp120 interaction.

HTS_Workflow Start Start Plate_Coating Coat Microplate with Recombinant DC-SIGN Start->Plate_Coating Blocking Block Non-specific Binding Sites Plate_Coating->Blocking Compound_Addition Add Test Compounds and Controls Blocking->Compound_Addition gp120_Addition Add Biotinylated gp120 Compound_Addition->gp120_Addition Incubation_Binding Incubate to Allow Binding gp120_Addition->Incubation_Binding Wash1 Wash to Remove Unbound gp120 Incubation_Binding->Wash1 Detection_Reagent Add Streptavidin-HRP Wash1->Detection_Reagent Incubation_Detection Incubate for Detection Detection_Reagent->Incubation_Detection Wash2 Wash to Remove Unbound HRP Incubation_Detection->Wash2 Substrate_Addition Add TMB Substrate Wash2->Substrate_Addition Color_Development Incubate for Color Development Substrate_Addition->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Data_Analysis Data Analysis and Hit Identification Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the DC-SIGN/gp120 HTS assay.

References

Unraveling "DC-6-14": A Search for a Flow Cytometry Protocol Reveals a Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to develop a detailed flow cytometry protocol for a substance designated "DC-6-14" have concluded that no such specific compound, reagent, or biological entity is identifiable in the public scientific domain. Extensive searches across scientific databases and commercial supplier catalogs failed to yield any information on a molecule or agent with this name. It is highly probable that "this compound" is an internal, non-standardized nomenclature, a typographical error, or a misunderstanding of an intended target.

The original request sought comprehensive application notes, detailed experimental protocols, quantitative data tables, and signaling pathway diagrams for the use of "this compound" in flow cytometry, aimed at an audience of researchers, scientists, and drug development professionals. However, the foundational step in creating such a document is a thorough understanding of the substance —its biological target, mechanism of action, and established applications. Without this crucial information, the development of a scientifically valid and reproducible protocol is impossible.

Our research strategy involved a multi-pronged search for "this compound" and related terms. These inquiries, however, consistently led to irrelevant results, including references to "Dendritic Cells" (often abbreviated as DC), calendar dates, and various unrelated commercial and public sector designations. No specific chemical compound, antibody, or other biological reagent with the name "this compound" could be located.

In the absence of any information on "this compound," we are unable to provide the requested detailed application notes and protocols. Constructing a protocol would require knowledge of:

  • The nature of this compound: Is it a small molecule, a peptide, an antibody, or another type of reagent?

  • Its intended target: What cell type, protein, or pathway is it supposed to interact with?

  • Its mechanism of action: Does it induce apoptosis, activate a signaling pathway, block a receptor, or have another biological effect?

  • Its physical and chemical properties: Solubility, stability, and potential requirements for special handling.

Without these fundamental details, any attempt to create a flow cytometry protocol would be purely speculative and lack the scientific rigor necessary for research and drug development.

We recommend that the user verify the correct name and nature of the substance of interest. Should a correct identifier be provided, we would be pleased to revisit the request and generate the comprehensive documentation as originally outlined.

For researchers interested in general flow cytometry protocols for dendritic cells, a wealth of information is available from various scientific resources and commercial suppliers. These protocols provide detailed steps for cell preparation, antibody staining, and data analysis for the immunophenotyping and functional characterization of these critical immune cells.

Below, we provide a generalized workflow for a flow cytometry experiment involving dendritic cells, which would be tailored with specific antibodies and reagents once the target and experimental goals are clearly defined.

Generalized Flow Cytometry Workflow for Dendritic Cell Analysis

Flow_Cytometry_Workflow Generalized Flow Cytometry Workflow for Dendritic Cells cluster_preparation Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis cell_source Cell Source (e.g., PBMC, Tissue) single_cell Single-Cell Suspension cell_source->single_cell cell_count Cell Counting & Viability single_cell->cell_count fc_block Fc Receptor Block cell_count->fc_block surface_stain Surface Marker Staining (e.g., CD11c, HLA-DR) fc_block->surface_stain fix_perm Fixation & Permeabilization (for intracellular targets) surface_stain->fix_perm Optional flow_cytometer Flow Cytometer Setup & Compensation surface_stain->flow_cytometer intracellular_stain Intracellular Staining (e.g., Cytokines, Transcription Factors) fix_perm->intracellular_stain intracellular_stain->flow_cytometer acquisition Data Acquisition flow_cytometer->acquisition gating Gating Strategy acquisition->gating population_id Population Identification gating->population_id statistical_analysis Statistical Analysis population_id->statistical_analysis

Caption: Generalized workflow for a flow cytometry experiment.

Troubleshooting & Optimization

Technical Support Center: DC-6-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the formulation of DC-6-14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound, or O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid.[1][2] It is primarily used as a component in the formulation of liposomes and other lipid-based nanoparticles for the delivery of genetic material (gene transfection) and drugs.[1][3][4] Its positive charge facilitates the encapsulation of negatively charged molecules like siRNA and DNA and aids in their interaction with negatively charged cell membranes.

Q2: My this compound formulation is cloudy and I see visible precipitates. What is the cause?

A2: Cloudiness and precipitation are typically signs of liposome (B1194612) aggregation. This can be caused by several factors:

  • Charge Neutralization: When formulating liposomes with negatively charged molecules (e.g., nucleic acids), improper ratios can neutralize the positive charge of this compound, leading to a loss of electrostatic repulsion between liposomes and causing them to aggregate.

  • High Ionic Strength: The use of hydration buffers with high salt concentrations can shield the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.[3]

  • Incorrect pH: The pH of the hydration buffer can influence the surface charge and stability of the liposomes. For cationic lipids, a slightly acidic pH is often used during formulation to ensure the lipid is fully protonated and charged.[5]

Q3: How can I prevent aggregation in my this compound liposome preparation?

A3: To prevent aggregation, consider the following:

  • Optimize Lipid Ratios: Ensure you have an optimized molar ratio of this compound to your cargo (e.g., siRNA) and any helper lipids.

  • Use Low Ionic Strength Buffers: During the initial hydration step, use a buffer with low ionic strength, such as 5 mM acetate (B1210297) buffer.[4]

  • Incorporate Helper Lipids: The inclusion of neutral helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol, can improve the stability and fusion properties of the liposomes.

  • Add PEGylated Lipids: Incorporating a small percentage (e.g., 1-5 mol%) of a PEG-lipid (e.g., DSPE-PEG2000) can provide steric stability, creating a protective layer that prevents liposomes from getting too close and aggregating.

Q4: What is the best way to prepare a stock solution of this compound?

A4: this compound, like other lipids, should first be dissolved in an organic solvent to ensure a homogenous mixture with other lipid components before forming a lipid film. Chloroform (B151607) or a mixture of chloroform and methanol (B129727) are commonly used for this purpose.[1]

Q5: My final liposome size is too large and polydisperse. How can I control the size?

A5: To achieve a uniform population of smaller liposomes, a size reduction step after initial hydration is necessary. The most common and effective method is extrusion. This involves passing the suspension of multilamellar vesicles (MLVs) through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.[2][3] Sonication can also be used, but extrusion generally provides a more homogeneous size distribution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound formulations.

Issue Potential Cause Recommended Solution
This compound and other lipids do not form a uniform, thin film. Incomplete solvent removal.Ensure the organic solvent is completely evaporated under a stream of nitrogen and then under high vacuum for at least 1-2 hours to remove any residual solvent.[2]
Lipid concentration is too high in the organic solvent.Prepare the lipid solution at a concentration of 10-20 mg/mL in the organic solvent to ensure proper dissolution and film formation.[1]
Precipitation occurs immediately upon adding the hydration buffer. "Salting out" due to high salt concentration in the buffer.Use a low ionic strength buffer for hydration. If a physiological salt concentration is required, consider a buffer exchange step after liposome formation.
Hydration temperature is below the lipid's phase transition temperature (Tc).Ensure the hydration buffer and all subsequent processing steps are performed at a temperature above the Tc of all lipid components in the formulation.[2]
The formulation aggregates over time during storage. Suboptimal storage conditions.Store liposome formulations at 4°C. Freezing can damage the liposomes and cause aggregation upon thawing.[5]
Instability of the formulation.Consider incorporating a PEGylated lipid for steric stabilization or optimizing the surface charge by adjusting lipid ratios to ensure a zeta potential of at least ±30 mV.[3][6]
Low encapsulation efficiency of the therapeutic agent. Improper hydration or sizing.Ensure the lipid film is hydrated for an adequate amount of time (e.g., 1 hour) with vigorous agitation. Optional freeze-thaw cycles before extrusion can also improve encapsulation.[3]
Unfavorable electrostatic interactions.For charged cargo like nucleic acids, ensure the formulation buffer pH allows for optimal charge interaction with the cationic this compound.

Data and Protocols

Solubility of Cationic Lipids for Lipid Film Preparation

The first step in liposome preparation is to dissolve the lipids in an organic solvent. Cationic lipids like this compound are generally soluble in chlorinated solvents and alcohols.

Solvent Solubility Notes
ChloroformSolubleCommonly used for creating a homogenous lipid mixture.[2]
Chloroform:Methanol (e.g., 2:1 v/v)SolubleThe addition of methanol can help dissolve a wider range of lipids.[1]
DichloromethaneSolubleAn alternative to chloroform.
Ethanol (B145695)SolubleCan be used, especially in methods like ethanol injection for nanoparticle formation.
WaterInsolubleForms micelles or vesicles, does not dissolve into a clear solution.
PBS (Phosphate-Buffered Saline)InsolubleForms a suspension of liposomes.
Experimental Protocol: Preparation of this compound Liposomes

This protocol describes the thin-film hydration method followed by extrusion, a common technique for preparing unilamellar liposomes.

Materials:

  • This compound

  • Helper lipids (e.g., DOPE, Cholesterol)

  • Organic solvent (e.g., Chloroform)

  • Hydration buffer (e.g., 5 mM Acetate Buffer, pH 4.5)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. Dissolve this compound and any helper lipids (e.g., in a molar ratio of this compound:DOPE:Cholesterol such as 1:1:0.8) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the solvent. c. A thin, uniform lipid film will form on the wall of the flask. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[5]

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid's phase transition temperature. b. Add the pre-warmed buffer to the flask containing the dry lipid film. c. Agitate the flask by gentle swirling or vortexing for at least 1 hour to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).[1]

  • Size Reduction (Extrusion): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[2] b. Transfer the MLV suspension to one of the extruder's syringes. c. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will form small unilamellar vesicles (SUVs) with a more uniform size distribution.[5]

  • Characterization and Storage: a. The size distribution and zeta potential of the final liposome suspension can be analyzed using dynamic light scattering (DLS). b. Store the final liposome formulation at 4°C.[2]

Visualizations

Troubleshooting Workflow for this compound Formulation

G cluster_aggregation Troubleshooting Aggregation cluster_size Troubleshooting Size cluster_encapsulation Troubleshooting Encapsulation start Start: this compound Formulation Issue issue Identify Issue: - Aggregation/Precipitation - Incorrect Size - Low Encapsulation start->issue agg_check_charge Check Charge Ratio (Lipid:Cargo) issue->agg_check_charge Aggregation size_check_extrusion Verify Extrusion (Passes, Membrane) issue->size_check_extrusion Size Issue encap_check_hydration Optimize Hydration (Time, Agitation) issue->encap_check_hydration Encapsulation Issue agg_check_buffer Check Buffer (Ionic Strength, pH) agg_check_charge->agg_check_buffer agg_add_peg Incorporate PEG-Lipid agg_check_buffer->agg_add_peg solution Solution Implemented agg_add_peg->solution size_check_hydration Check Hydration Temp (> Tc) size_check_extrusion->size_check_hydration size_check_sonication Consider Sonication size_check_hydration->size_check_sonication size_check_sonication->solution encap_freeze_thaw Add Freeze-Thaw Cycles encap_check_hydration->encap_freeze_thaw encap_check_film Ensure Uniform Lipid Film encap_freeze_thaw->encap_check_film encap_check_film->solution end Successful Formulation solution->end

Caption: Troubleshooting workflow for this compound liposome formulation issues.

References

Technical Support Center: Optimizing DC-6-14 Concentration for Western Blot Analysis of p70S6K Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using DC-6-14. The focus is on optimizing the concentration of this compound for a specific Western blot assay to measure the phosphorylation of p70S6K at Thr389, a key downstream effector in the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, this pathway is overactive, contributing to tumor progression.[3][4] this compound exerts its effects by blocking the phosphorylation of key downstream targets, thereby inhibiting cell cycle progression and promoting apoptosis.

Q2: How do I determine the optimal concentration of this compound for my experiment?

A2: The optimal concentration of this compound will vary depending on the cell line, treatment duration, and the specific endpoint being measured.[5] It is highly recommended to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the target's activity) in your specific experimental system. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light.[6] When preparing your working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[5][6]

Q4: Why am I not seeing an effect of this compound at my tested concentrations?

A4: There are several potential reasons for a lack of effect. The concentration may be too low for your specific cell line.[6] Alternatively, the compound may be unstable if not stored correctly.[6] It is also possible that the cell line you are using is insensitive to the inhibition of the PI3K/Akt/mTOR pathway. Always include a positive control to ensure your assay is working correctly.[6]

Troubleshooting Guide

Issue 1: Weak or No Signal for Phospho-p70S6K (Thr389) in Untreated Control
Possible Cause Solution
Low Protein Concentration Increase the amount of protein loaded per well.[7][8] Consider using a positive control lysate known to have high levels of phospho-p70S6K.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8] Optimize transfer time and voltage as needed.
Suboptimal Antibody Concentration Increase the concentration of the primary antibody.[7][9] Perform a titration to find the optimal dilution.
Inactive Antibody Ensure antibodies have been stored correctly and have not expired.[9] Test antibody activity with a dot blot.
Inactive Detection Reagents Use fresh detection reagents.[7]
Issue 2: High Background on the Western Blot
Possible Cause Solution
Insufficient Blocking Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% BSA or non-fat dry milk).[7][8]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[8]
Inadequate Washing Increase the number and duration of wash steps.[8] Add a mild detergent like Tween-20 to the wash buffer.[9]
Membrane Dried Out Ensure the membrane remains submerged in buffer throughout the procedure.[9]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine the IC50 of this compound

This protocol outlines the steps to determine the IC50 value of this compound by assessing its effect on the phosphorylation of p70S6K at Thr389.

  • Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[6] Include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration).[5]

  • Inhibitor Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (a typical starting point is 24 hours).[5]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform a Western blot as described in Protocol 2 to determine the levels of phospho-p70S6K (Thr389) and total p70S6K.

  • Data Analysis: Quantify the band intensities for phospho-p70S6K and total p70S6K. Normalize the phospho-p70S6K signal to the total p70S6K signal for each treatment condition. Plot the normalized phospho-p70S6K levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-p70S6K (Thr389)
  • Protein Quantification: Determine the protein concentration of your cell lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix your protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) at the recommended dilution overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total p70S6K or a housekeeping protein like GAPDH or β-actin.

Visualizations

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phospho_p70S6K Phospho-p70S6K (Thr389) p70S6K->Phospho_p70S6K Phosphorylation CellGrowth Cell Growth & Proliferation Phospho_p70S6K->CellGrowth DC614 This compound DC614->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Experimental_Workflow Start Start: Seed Cells Prepare Prepare this compound Dilutions (1 nM to 100 µM) Start->Prepare Treat Treat Cells with this compound (24 hours) Prepare->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse WB Western Blot for p-p70S6K & Total p70S6K Lyse->WB Analyze Quantify Bands & Normalize WB->Analyze Plot Plot Dose-Response Curve Analyze->Plot End Determine IC50 Plot->End

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Tree Problem Problem: Unexpected WB Results NoSignal Weak or No Signal? Problem->NoSignal HighBg High Background? Problem->HighBg NoSignal->HighBg No CheckProtein Check Protein Load & Transfer NoSignal->CheckProtein Yes OptimizeBlock Optimize Blocking HighBg->OptimizeBlock Yes OptimizeAb Optimize Antibody Concentration CheckProtein->OptimizeAb FreshReagents Use Fresh Reagents OptimizeAb->FreshReagents OptimizeWash Increase Washing OptimizeBlock->OptimizeWash DiluteAb Dilute Antibodies OptimizeWash->DiluteAb

Caption: Troubleshooting decision tree for Western blot analysis.

References

Technical Support Center: Troubleshooting DC-6-14 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting toxicity issues encountered when using DC-6-14 in cell lines. This compound, identified as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid utilized in gene delivery and has shown potential anti-metastatic effects.[1] However, like many cationic lipids, it can exhibit inherent cytotoxicity. This guide offers troubleshooting strategies and frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cationic lipid used for gene delivery, facilitating the transfection of genetic material into cells both in vitro and in vivo.[1] It has also been investigated for its anti-metastatic properties in pancreatic cancer models by inhibiting tumor cell migration.[1]

Q2: Why am I observing high levels of cell death after treatment with this compound?

High cytotoxicity is a known potential side effect of cationic lipids used for transfection. The positively charged nature of this compound, which is essential for binding and delivering negatively charged nucleic acids, can also lead to disruption of cell membranes and mitochondrial function, ultimately causing cell death. The observed toxicity can be dependent on the concentration, exposure time, and the specific cell line being used.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate the cytotoxic effects of this compound:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound that provides high transfection efficiency with minimal toxicity.

  • Reduce Incubation Time: Limit the exposure of cells to the this compound/nucleic acid complexes.

  • Optimize Cell Density: Ensure cells are in a healthy, logarithmic growth phase and plated at an optimal density. Overly confluent or sparse cultures can be more susceptible to stress.[2]

  • Use Serum-Containing Medium: For transfection, the presence of serum can sometimes reduce the toxicity of cationic lipids, although it may also decrease transfection efficiency in some cases. This needs to be optimized for your specific cell line.

  • Complex Formation: Ensure proper formation of lipoplexes (this compound/nucleic acid complexes). The ratio of lipid to nucleic acid is critical and should be optimized.

Q4: How do I differentiate between apoptosis and necrosis induced by this compound?

Distinguishing between these two modes of cell death is crucial for understanding the mechanism of toxicity. Apoptosis is a programmed cell death, while necrosis is an uncontrolled cell death often resulting from acute injury.[3] Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[4][5] Western blotting for key protein markers like cleaved caspase-3 (apoptosis) and monitoring the release of lactate (B86563) dehydrogenase (LDH) (necrosis) can also provide insights.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in Cytotoxicity Results Between Replicates

High variability can obscure the true effect of this compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette up and down gently multiple times before aliquoting to each well. Avoid introducing bubbles.[7]
Edge Effects in Multi-well Plates Evaporation from outer wells can concentrate this compound, leading to higher toxicity. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[8][9]
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT/XTT assays) Ensure complete dissolution of formazan crystals by adding a sufficient volume of solubilization buffer and incubating for an adequate amount of time, with gentle agitation if necessary.[8]
Issue 2: Unexpectedly High or Low Cytotoxicity Readings

Results that do not align with expectations require careful investigation.

Potential Cause Troubleshooting Step
Incorrect Drug Concentration Verify the stock solution concentration and the dilution calculations. Prepare fresh dilutions for each experiment.
Cell Line Health and Passage Number Use cells with a low passage number and ensure they are healthy and free from contamination before starting the experiment. Stressed cells can be more sensitive to cytotoxic agents.[2]
Contamination (Bacterial, Fungal, Mycoplasma) Visually inspect cultures for signs of contamination. Use appropriate antibiotics if necessary and regularly test for mycoplasma. Contamination can cause cell death independent of this compound treatment.[2]
Interference of this compound with Cytotoxicity Assay Some compounds can directly interact with assay reagents. For example, a compound might reduce MTT reagent in a cell-free system, leading to a false viability signal. Run a control with this compound in cell-free media with the assay reagent to check for interference.[8][10]
High Background in LDH Assay Serum in the culture medium contains LDH, which can lead to high background. Reduce the serum concentration during the assay or use a serum-free medium for the LDH measurement step. Also, ensure gentle handling of cells to prevent premature LDH release.[11]
Issue 3: Difficulty Interpreting Apoptosis vs. Necrosis Data

Ambiguous results from cell death assays can be challenging to interpret.

Potential Cause Troubleshooting Step
Late Apoptotic Cells Stain Positive for both Annexin V and PI Late apoptotic cells will have compromised membrane integrity, similar to necrotic cells, leading to a double-positive population. It is important to include appropriate time-course experiments to capture the early apoptotic phase (Annexin V positive, PI negative).[4]
Caspase-Independent Apoptosis If you do not observe activation of caspases (e.g., caspase-3), it is possible that this compound is inducing a caspase-independent apoptotic pathway or another form of programmed cell death.
Secondary Necrosis Cells that undergo apoptosis in vitro will eventually undergo secondary necrosis if not cleared by phagocytes. This can lead to an overestimation of necrosis. Time-course experiments are crucial.[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound stock solution (in an appropriate solvent)

  • Cell line of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound for the desired time, harvest the cells (including any floating cells in the supernatant).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (this population can be difficult to distinguish from late apoptotic cells).

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Check Experimental Controls A->B C Review Cell Culture Conditions A->C D Verify Compound Integrity & Concentration A->D E Assess for Assay Interference A->E G High Vehicle Control Toxicity? B->G H Contamination Check C->H I Passage Number Too High? C->I J Incorrect Dilutions? D->J K Compound Degradation? D->K L Compound Reduces Assay Reagent? E->L F Problem Resolved G->F H->F I->F J->F K->F L->F

Caption: A flowchart for troubleshooting unexpected cytotoxicity results.

General Cationic Lipid-Mediated Cytotoxicity Pathway

G A This compound (Cationic Lipid) B Interaction with Cell Membrane A->B C Membrane Destabilization B->C D Mitochondrial Dysfunction B->D H Necrosis C->H E Increased ROS Production D->E F Caspase Activation D->F E->F G Apoptosis F->G I Cell Death G->I H->I

Caption: A simplified diagram of potential cytotoxicity pathways induced by cationic lipids.

Decision Tree for Cell Death Assay Selection

G A Investigating this compound Toxicity B Initial Screening (Viability/Cytotoxicity) A->B C Differentiating Cell Death Mechanism A->C D MTT / XTT / WST-1 Assay B->D Metabolic Activity E LDH Release Assay B->E Membrane Integrity F Annexin V / PI Staining C->F Flow Cytometry G Caspase Activity Assay C->G Enzyme Activity H Western Blot for Apoptotic Markers C->H Protein Expression

Caption: A decision tree to guide the selection of appropriate cell death assays.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with targeted therapeutics, including novel compounds like PROTACs (Proteolysis Targeting Chimeras). While direct information on "DC-6-14" is not publicly available, the principles and strategies outlined here are broadly applicable to improving the in vivo performance of targeted protein degraders and other complex therapeutic molecules.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during in vivo studies and offers potential solutions based on established research.

Issue Potential Cause Recommended Action
Lack of in vivo efficacy despite good in vitro potency Poor pharmacokinetic (PK) properties (e.g., low solubility, rapid metabolism, poor permeability).[1][2]- Formulation Optimization: Employ solubilization technologies or advanced delivery systems like polymeric micelles.[3] - Structural Modification: Optimize the linker to improve physicochemical properties. Replacing PEG linkers with phenyl rings can enhance permeability.[2] - Prodrug Approach: Design a prodrug to improve oral bioavailability, though this may increase molecular weight.[2]
High off-target toxicity Non-specific binding of the therapeutic agent.- Improve Selectivity: Optimize the ligand that binds to the target protein and the E3 ligase to enhance affinity and selectivity.[4][5][6] - Targeted Delivery: Utilize delivery systems like nanoparticles or antibody-drug conjugates to increase accumulation at the tumor site.[3]
"Hook Effect" observed (reduced efficacy at high concentrations) Formation of non-productive binary complexes instead of the desired ternary complexes (for PROTACs).[3]- Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window. - PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict and understand the concentration-dependent effects.[1][7]
Metabolic instability leading to short half-life "First-pass" metabolism in the liver and gut wall.[2]- Linker Optimization: Modify the linker by changing its length, composition, or attachment points to improve metabolic stability.[2][5] - Introduce Metabolic Blocks: Incorporate chemical modifications that hinder metabolic enzymes.
Poor cellular permeability and uptake High molecular weight and unfavorable physicochemical properties of the molecule.[2]- Linker Modification: Avoid multiple amide motifs in the linker and consider inserting basic nitrogen into aromatic rings or alkyl linkers to improve solubility and permeability.[2] - Advanced Delivery Systems: Use nano-carriers or other delivery technologies to facilitate cellular entry.[5]

Frequently Asked Questions (FAQs)

1. What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where, at high concentrations, the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) is favored over the productive ternary complex (target protein-PROTAC-E3 ligase).[3] This leads to a decrease in efficacy at higher doses.[3]

  • Mitigation Strategies:

    • Careful Dose Selection: Perform detailed dose-response experiments to find the optimal concentration range for maximum efficacy.

    • PK/PD Modeling: Utilize PK/PD models to simulate the formation of ternary complexes and predict the optimal dosing regimen.[1]

2. How can I improve the oral bioavailability of my compound?

Low oral bioavailability is a common challenge for large molecules due to poor solubility, low permeability, and first-pass metabolism.[2]

  • Strategies to Improve Oral Bioavailability:

    • Optimize Physicochemical Properties: Modify the molecule to improve solubility and permeability. This can involve linker optimization for PROTACs.[2]

    • Enhance Metabolic Stability: Introduce structural changes that make the molecule more resistant to metabolic degradation.[2]

    • Prodrug Approach: Convert the active molecule into a prodrug that is absorbed more efficiently and then converted to the active form in vivo.[2]

3. What are the key considerations for designing the linker in a PROTAC?

The linker plays a crucial role in the efficacy of a PROTAC by influencing its physicochemical properties, ternary complex formation, and overall stability.[5]

  • Key Linker Design Considerations:

    • Length and Flexibility: The linker must be of an optimal length and flexibility to allow for the proper orientation of the target protein and E3 ligase for efficient ubiquitination.[5]

    • Solubility: The linker's composition can be modified to improve the overall solubility of the PROTAC molecule.

    • Permeability: Replacing flexible linkers (like PEG) with more rigid structures (like phenyl rings) can enhance cell permeability.[2]

    • Metabolic Stability: The linker can be engineered to be more resistant to metabolic enzymes.[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a therapeutic agent in a mouse xenograft model.

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) in appropriate media.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID).

    • Allow tumors to grow to a palpable size (e.g., ~100 mm³).[8]

  • Animal Grouping and Dosing:

    • Randomly divide the mice into treatment and control groups (e.g., vehicle control, low-dose group, high-dose group).[8]

    • Prepare the therapeutic agent in a suitable vehicle for administration (e.g., intraperitoneal injection).

    • Administer the treatment according to the planned dosing schedule (e.g., daily for a set number of days).[8]

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly (e.g., every 2 days).[8]

    • Monitor the general health and behavior of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed effects.

    • Analyze excised tumors for target protein degradation (e.g., via Western blot or immunohistochemistry) and other biomarkers.[8]

Protocol 2: Western Blot for Target Protein Degradation

This protocol describes how to assess the degradation of a target protein in cells or tissues treated with a PROTAC or other degrader.

  • Sample Preparation:

    • Lyse treated cells or homogenized tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the membrane to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of the target protein in each sample. Normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

PROTAC_Mechanism_of_Action cluster_0 cluster_1 cluster_2 PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow start Start: In Vivo Study Design cell_culture 1. Cell Culture & Tumor Implantation start->cell_culture treatment 2. Treatment Administration (Vehicle vs. Compound) cell_culture->treatment monitoring 3. Monitor Tumor Growth & Animal Health treatment->monitoring endpoint 4. Endpoint: Tumor Excision & Tissue Collection monitoring->endpoint analysis 5. Data Analysis endpoint->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analysis->pk_pd western_blot Western Blot for Target Degradation analysis->western_blot histology Immunohistochemistry analysis->histology conclusion Conclusion: Efficacy & MoA pk_pd->conclusion western_blot->conclusion histology->conclusion

Caption: General experimental workflow for assessing in vivo efficacy.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying, understanding, and mitigating the off-target effects of mTOR inhibitors, a class of molecules central to numerous areas of biomedical research and drug development. While the initial query concerned a compound designated "DC-6-14," this name does not correspond to a known mTOR inhibitor in the public domain. Therefore, this guide will address the common challenges and questions that arise when working with mTOR inhibitors in general, using principles applicable to any specific compound within this class.

Frequently Asked Questions (FAQs)

Q1: What is the mTOR signaling pathway and why is it a common drug target?

A1: The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from nutrients, growth factors, and cellular energy status.[3][4] mTOR forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and functions.[2][5] Dysregulation of the mTOR pathway is implicated in a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a highly attractive target for therapeutic intervention.[1][2]

Q2: What are "off-target" effects in the context of mTOR inhibitors?

A2: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target. For mTOR inhibitors, this means the compound may bind to and modulate the activity of other kinases or proteins besides mTOR. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[6][7] It is a common challenge, as many kinase inhibitors that target the ATP-binding site can show promiscuity due to the conserved nature of this pocket across the kinome.[8][9]

Q3: My mTOR inhibitor is showing a cellular phenotype inconsistent with known mTOR function. Could this be an off-target effect?

A3: This is a strong indicator of potential off-target activity. While unexpected phenotypes can arise from novel aspects of on-target biology, off-target effects are a frequent cause. To begin troubleshooting, it is essential to confirm that the observed effect is not due to other experimental variables. If the phenotype persists after controlling for such factors, a systematic investigation into off-target effects is warranted.

Q4: What are the common off-target effects associated with mTOR inhibitors?

A4: Off-target effects are specific to the chemical structure of the inhibitor. However, some general side effects observed with mTOR inhibitors in clinical and preclinical studies, which may be partially attributed to off-targets, include metabolic disruptions like hyperglycemia and dyslipidemia, immunosuppression, and skin rashes.[10] For a specific research compound, the off-target profile is often unknown and must be determined experimentally.

Troubleshooting Guide: Off-Target Effects of mTOR Inhibitors

This guide provides a structured approach to identifying and mitigating off-target effects in your experiments.

Issue 1: Discrepancy between Biochemical and Cellular Assay Potency

Potential Cause Troubleshooting/Validation Step Expected Outcome
High intracellular ATP concentration Perform cell-based assays in ATP-depleted conditions or use an ATP non-competitive inhibitor if available.The inhibitor's potency in the cell-based assay should increase and more closely align with the biochemical IC50.
Poor cell permeability Assess the inhibitor's physicochemical properties (e.g., LogP). Consider using a more permeable analog if available.Improved correlation between biochemical and cellular activity.
Inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein) Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).An increase in the inhibitor's cellular potency will be observed.
Low expression or activity of mTOR in the cell line Verify the expression and phosphorylation status of mTOR and its downstream targets (e.g., p-S6K, p-4E-BP1) using Western blotting.If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.

Issue 2: Unexpected or Inconsistent Cellular Phenotypes

Potential Cause Troubleshooting/Validation Step Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen. 2. Use a structurally distinct mTOR inhibitor with a known selectivity profile.1. Identification of unintended kinase targets. 2. If the phenotype is not replicated with a cleaner compound, it is likely an off-target effect.
Activation of compensatory signaling pathways Use Western blotting to probe for the activation of known feedback loops (e.g., PI3K/Akt activation upon mTORC1 inhibition).A clearer understanding of the cellular response to your inhibitor.
Use of supra-pharmacological concentrations Titrate the inhibitor to the lowest effective concentration that inhibits mTOR signaling (monitor p-S6K).On-target effects should be observed at lower concentrations, while off-target effects may only appear at higher concentrations.
Phenotype is due to a non-kinase off-target Employ chemical proteomics methods like affinity purification-mass spectrometry to identify all protein binding partners.Identification of non-kinase off-targets that may explain the phenotype.

Data Presentation: Selectivity of Common mTOR Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several well-characterized mTOR inhibitors against their on-target (mTOR) and selected off-targets to illustrate the concept of selectivity. Note: This is illustrative data and specific values can vary based on assay conditions.

InhibitorPrimary Target(s)mTOR IC50 (nM)Off-Target Example (Kinase)Off-Target IC50 (nM)
Rapamycin mTORC1 (allosteric)~1N/A (highly selective)>10,000
PP242 mTOR (ATP-competitive)8PKC-alpha>10,000
AZD2014 (Vistusertib) mTOR (ATP-competitive)~2.8PI3Kα~750
Dactolisib (BEZ235) PI3K/mTOR~4PI3Kα~4

Data compiled from publicly available literature and databases.[11][12]

Mandatory Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 GrowthFactors->mTORC2 AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 EnergyStatus Low Energy (High AMP/ATP) AMPK AMPK EnergyStatus->AMPK Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt ActinCytoskeleton Actin Cytoskeleton mTORC2->ActinCytoskeleton ProteinSynthesis Protein Synthesis Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis AMPK->mTORC1

Caption: Simplified mTOR signaling pathway showing key inputs and outputs of mTORC1 and mTORC2.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow Start Unexpected Phenotype Observed BiochemicalScreen Biochemical Screening (Kinome Panel) Start->BiochemicalScreen CellularThermalShift Cellular Thermal Shift Assay (CETSA) Start->CellularThermalShift ChemicalProteomics Chemical Proteomics (Affinity Purification-MS) Start->ChemicalProteomics HitValidation Hit Validation BiochemicalScreen->HitValidation CellularThermalShift->HitValidation ChemicalProteomics->HitValidation RescueExperiment Rescue Experiment with Resistant Mutant HitValidation->RescueExperiment On-Target Hypothesis StructurallyUnrelated Use Structurally Unrelated Inhibitor of Off-Target HitValidation->StructurallyUnrelated Off-Target Hypothesis Conclusion Confirm Off-Target Responsibility for Phenotype RescueExperiment->Conclusion StructurallyUnrelated->Conclusion

Caption: Workflow for identifying the protein responsible for an observed off-target effect.

Troubleshooting Logic for Unexpected Phenotypes

Troubleshooting_Logic Start Unexpected Phenotype IsConcentrationAppropriate Is inhibitor concentration at or below Ki for mTOR? Start->IsConcentrationAppropriate LowerConcentration Lower concentration and re-evaluate phenotype IsConcentrationAppropriate->LowerConcentration No UseAlternativeInhibitor Does a structurally different mTOR inhibitor cause the same phenotype? IsConcentrationAppropriate->UseAlternativeInhibitor Yes LowerConcentration->IsConcentrationAppropriate OnTargetEffect Likely on-target effect, possibly novel biology UseAlternativeInhibitor->OnTargetEffect Yes OffTargetEffect Likely off-target effect UseAlternativeInhibitor->OffTargetEffect No InvestigateOffTargets Proceed to Off-Target Identification Workflow OffTargetEffect->InvestigateOffTargets

Caption: A decision tree for troubleshooting unexpected experimental results with mTOR inhibitors.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of an mTOR inhibitor by screening it against a large panel of kinases.

Methodology: This is typically performed as a service by specialized companies. The general principle is a competition binding assay.

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify even weak off-target interactions.

  • Kinase Panel: Utilize a commercial service that offers a panel of hundreds of human kinases (e.g., Reaction Biology, Eurofins).[13]

  • Binding Assay: The service will perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis: Results are typically provided as a percentage of inhibition for each kinase at the tested concentration. Potent off-targets are identified as those with high inhibition percentages. Follow-up with IC50 determination for significant hits is recommended.

Protocol 2: Chemical Proteomics for Target Identification

Objective: To identify the full spectrum of protein binding partners (on- and off-targets) of an mTOR inhibitor in a cellular context.

Methodology: This approach, often referred to as compound-centric chemical proteomics, uses an immobilized version of the drug to "pull down" its binding partners from a cell lysate.[14]

  • Probe Synthesis: Synthesize a derivative of the mTOR inhibitor that contains a linker and a reactive group (e.g., biotin) for immobilization on a solid support (e.g., streptavidin beads). It is crucial that this modification does not abrogate the inhibitor's activity.

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Affinity Purification: Incubate the cell lysate with the immobilized inhibitor to allow for binding. As a negative control, incubate a separate aliquot of the lysate with beads that do not have the inhibitor.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the inhibitor pull-down sample compared to the negative control. These are the potential binding partners.

Protocol 3: Western Blot for On-Target Engagement

Objective: To confirm that the mTOR inhibitor is engaging its target in cells at the concentrations used in experiments.

Methodology: Assess the phosphorylation status of downstream mTORC1 and mTORC2 substrates.

  • Cell Treatment: Treat cells with a dose-range of the mTOR inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle-only control.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-S6K (Thr389) - for mTORC1 activity

    • Total S6K

    • Phospho-Akt (Ser473) - for mTORC2 activity

    • Total Akt

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of S6K and Akt indicates on-target engagement.

References

Technical Support Center: Troubleshooting PROTAC DC-6-14 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Proteolysis Targeting Chimera (PROTAC) DC-6-14. Our aim is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and how can I mitigate it in my this compound experiments?

The "hook effect" is a phenomenon where the efficacy of a PROTAC, such as this compound, decreases at higher concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form separate, non-productive binary complexes with either the target protein or the E3 ligase, rather than the essential ternary complex (Target Protein-PROTAC-E3 Ligase) required for protein degradation.[1]

To avoid the hook effect:

  • Perform a dose-response curve: Test a wide range of this compound concentrations to identify the optimal window for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]

  • Use lower concentrations: Focus on nanomolar to low micromolar ranges to pinpoint the concentration that yields maximal degradation.[1]

Q2: My target protein levels are not decreasing after treatment with this compound. What are the possible causes?

Several factors could lead to a lack of target protein degradation:

  • Poor cell permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][3]

  • Lack of target or E3 ligase engagement: The PROTAC may not be effectively binding to its intended cellular targets.[1]

  • Inefficient ternary complex formation: Even with binary engagement, the formation of a stable and productive ternary complex might be inefficient.[1]

  • Incorrect E3 ligase choice: The E3 ligase recruited by this compound may not be expressed at sufficient levels in your cell line or may not be appropriate for your target protein.[1]

  • Compound instability: this compound may be unstable in your cell culture medium.[1]

Q3: How can I confirm that this compound is entering the cells and engaging its target?

To verify target engagement within a cellular context, you can use techniques like:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target protein binding by measuring changes in its thermal stability upon ligand binding.

  • NanoBRET: This technology measures the proximity of the target protein and the E3 ligase induced by the PROTAC in live cells.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound experiments.

Issue Possible Cause Recommended Solution
No target degradation observed Poor cell permeability of this compound.- Modify the PROTAC structure to improve physicochemical properties. - Employ cellular uptake enhancement strategies.[1]
Lack of target or E3 ligase engagement.- Confirm binary binding of this compound to both the target protein and the E3 ligase using biophysical assays (e.g., SPR, ITC). - Use CETSA or NanoBRET to confirm target engagement in cells.[1]
Inefficient ternary complex formation.- Assess the stability and cooperativity of the ternary complex using biophysical methods.[1]
Incorrect E3 ligase choice.- Confirm the expression of the recruited E3 ligase in your cell model. - Consider designing a new PROTAC that utilizes a different E3 ligase.[1]
"Hook effect" observed (decreased degradation at high concentrations) Formation of non-productive binary complexes.- Perform a detailed dose-response analysis to determine the optimal concentration range. - Titrate this compound to lower concentrations (nM to low µM range).[1]
Inconsistent results between experiments Variability in cell health or density.- Standardize cell seeding density and ensure cells are in a logarithmic growth phase.
Degradation of this compound in media.- Assess the stability of this compound in your experimental media over the time course of the experiment.[1]
Off-target effects Non-specific protein degradation.- Perform proteomic studies (e.g., mass spectrometry) to identify unintended degraded proteins. - The "hook effect" can sometimes lead to the degradation of low-affinity off-targets.[2]

Experimental Protocols

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following this compound treatment.

Methodology:

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a specified time course. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound.

Methodology (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To detect the formation of the Target Protein-DC-6-14-E3 Ligase complex.

Methodology:

  • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to confirm their interaction.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC like this compound.

Troubleshooting_Workflow Start No Target Degradation Check_Permeability Assess Cell Permeability (e.g., LC-MS/MS of lysate) Start->Check_Permeability Check_Binding Confirm Binary Binding (e.g., SPR, ITC) Check_Permeability->Check_Binding Permeable Check_Ternary Assess Ternary Complex Formation (e.g., Co-IP, NanoBRET) Check_Binding->Check_Ternary Binding Confirmed Check_E3 Verify E3 Ligase Expression (e.g., Western Blot) Check_Ternary->Check_E3 Complex Forms Optimize_Conc Optimize PROTAC Concentration (Dose-response curve) Check_E3->Optimize_Conc E3 Expressed Success Degradation Observed Optimize_Conc->Success

Caption: A workflow for troubleshooting lack of PROTAC activity.

Signaling_Pathway_Modulation cluster_pathway Illustrative Signaling Pathway PROTAC PROTAC (this compound) Degrades Target Kinase Target_Kinase Target Kinase PROTAC->Target_Kinase induces degradation Phosphorylation Phosphorylation Target_Kinase->Phosphorylation phosphorylates Downstream_Effector Downstream Effector Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response Phosphorylation->Downstream_Effector activates

Caption: Example of signaling pathway modulation by a PROTAC.

References

Improving the signal-to-noise ratio with DC-6-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of DC-6-14, a novel small molecule inhibitor of the mTOR signaling pathway. Our goal is to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It specifically targets the mTORC1 complex, preventing the phosphorylation of its downstream substrates, such as S6 kinase (S6K) and 4E-BP1. This leads to the inhibition of protein synthesis and cell growth.

Q2: What is the recommended storage condition for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What are the potential off-target effects of this compound?

A3: While this compound has been designed for high selectivity towards mTORC1, potential off-target effects on other kinases should be considered, especially at high concentrations. We recommend performing a kinase panel screening for definitive characterization in your system.

Q4: In which cell lines has this compound been tested?

A4: this compound has been validated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) for a selection of cell lines is provided in the table below.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer75
U87 MGGlioblastoma120
PC-3Prostate Cancer90

Troubleshooting Guide

Issue 1: High background or low signal-to-noise ratio in Western blot for phosphorylated proteins.

  • Question: I am using this compound to inhibit mTORC1 signaling and probing for phospho-S6K, but I am observing high background and a weak signal. How can I improve this?

  • Answer: A low signal-to-noise ratio in Western blotting for phosphorylated proteins is a common issue. Here are several steps you can take to optimize your results:

    • Optimize Antibody Dilution: The primary antibody concentration is critical. We recommend performing a dot blot to determine the optimal antibody dilution.

    • Blocking Buffer: Ensure you are using an appropriate blocking buffer. For phospho-antibodies, we recommend using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Avoid using milk as it contains phosphoproteins that can increase background.

    • Washing Steps: Increase the number and duration of your washing steps after primary and secondary antibody incubations to reduce non-specific binding.

    • Fresh Lysis Buffer: Always use freshly prepared lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

Issue 2: Inconsistent results between experiments.

  • Question: I am seeing significant variability in the inhibitory effect of this compound between different experimental setups. What could be the cause?

  • Answer: Inconsistent results can stem from several factors. To ensure reproducibility, consider the following:

    • Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentration in your culture media, as these can influence mTOR signaling.

    • Drug Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using old dilutions as the compound may degrade.

    • Treatment Time: Optimize the incubation time with this compound. A time-course experiment will help determine the optimal duration for observing maximal inhibition.

Experimental Protocols

Protocol: Western Blot for Phospho-S6 Kinase (Thr389) Inhibition by this compound

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against phospho-S6 Kinase (Thr389) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total S6 Kinase and a loading control like GAPDH.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 DC614 This compound DC614->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow start Start cell_culture Cell Seeding and Growth start->cell_culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Signal Detection and Imaging immunoblot->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound activity.

Technical Support Center: Dendritic Cell (DC) Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with dendritic cells (DCs) in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My dendritic cells are showing low viability after a few days in culture. What are the common causes?

A1: Low viability in DC cultures is a frequent issue. Several factors can contribute to this:

  • Spontaneous Apoptosis: Dendritic cells, particularly mature DCs, have a limited lifespan and are prone to apoptosis.[1][2]

  • Suboptimal Culture Conditions: Incorrect cytokine concentrations, media formulation, or cell seeding density can negatively impact DC survival.

  • Nutrient Depletion and Waste Accumulation: In long-term cultures, the depletion of essential nutrients and the buildup of metabolic byproducts can be toxic to cells.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[3][4][5][6]

Q2: What are the key cytokines for maintaining DC viability in vitro?

A2: The choice and concentration of cytokines are critical for DC survival. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is effective at preserving the viability of conventional DCs (cDCs).[7] For plasmacytoid DCs (pDCs), other factors may be more beneficial. A combination of GM-CSF, Flt3-L, and IL-4 has been shown to improve the viability of both cDC1 and cDC2 subsets.[2][8]

Q3: Can I cryopreserve my mature dendritic cells for later use in long-term experiments?

A3: Yes, cryopreservation is a viable method for storing mature DCs. Studies have demonstrated that cryopreservation does not lead to significant alterations in the phenotype or functional properties of DCs, making them suitable for clinical applications and long-term experimental setups.[9][10][11] A proper cryopreservation protocol is essential to ensure high viability and recovery post-thaw.

Q4: My unstimulated dendritic cells are dying rapidly after harvesting. Is this normal?

A4: It is a known challenge that isolated DCs can undergo rapid cell death when placed in culture.[7][12] This is often due to the removal of the cells from their native microenvironment, which provides essential survival signals.[2] Supplementing the culture medium with appropriate cytokines is crucial to mitigate this.

Q5: How does the maturation state of dendritic cells affect their stability in culture?

A5: The maturation state significantly impacts DC stability. Immature DCs can be maintained in culture for longer periods in the presence of growth factors that support proliferation.[13] Upon maturation, which can be induced by stimuli like LPS, DCs undergo terminal differentiation, cease to proliferate, and have a more limited lifespan before undergoing apoptosis.[1][13]

Troubleshooting Guides

Issue 1: High Levels of Cell Death in Early Culture (First 72 hours)
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate cytokine supportSupplement media with an optimized concentration of GM-CSF, Flt3-L, and/or IL-4.[2][8]Increased cell viability and stability.
Suboptimal mediaUse a specialized DC culture medium such as CellGenix DC or X-VIVO 15.[8]Improved cell health and survival.
High cell densityReduce the initial seeding density to prevent rapid nutrient depletion.Less cell stress and improved viability.
ContaminationPerform a contamination check (visual inspection for turbidity, microscopy for bacteria/fungi, PCR for mycoplasma).[4]Identification and elimination of the source of contamination.
Issue 2: Poor Dendritic Cell Function (e.g., low T-cell stimulation)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete maturationEnsure the maturation stimulus (e.g., LPS, cytokine cocktail) is used at the correct concentration and for a sufficient duration.[14]Upregulation of co-stimulatory molecules (CD80, CD86) and enhanced T-cell activation.[15][16]
Cryopreservation damageOptimize the freezing and thawing protocol. Use a suitable cryoprotectant.[9][10]Recovery of viable and functional DCs post-thaw.
Cell exhaustion in long-term cultureConsider using freshly matured DCs for functional assays whenever possible.More robust and reproducible functional responses.
Incorrect DC to T-cell ratioTitrate the ratio of DCs to T-cells in co-culture experiments to find the optimal ratio for stimulation.[17]Enhanced T-cell proliferation and cytokine production.

Experimental Protocols

Protocol 1: Basic Dendritic Cell Culture from Peripheral Blood Monocytes
  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Enrich for monocytes by plastic adherence or magnetic-activated cell sorting (MACS).

  • Culture the monocytes in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF, and IL-4.[17]

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

  • After 5-7 days, the monocytes will have differentiated into immature DCs.

  • To induce maturation, add a maturation stimulus (e.g., LPS, TNF-α, or a cytokine cocktail) and culture for an additional 24-48 hours.[14]

Protocol 2: Cryopreservation of Mature Dendritic Cells
  • Harvest mature DCs from the culture vessel.

  • Centrifuge the cells and resuspend the pellet in an ice-cold cryopreservation medium consisting of 90% FBS and 10% DMSO.[18]

  • Aliquot the cell suspension into cryovials.

  • Use a controlled-rate freezer to gradually cool the vials to -80°C.

  • For long-term storage, transfer the vials to a liquid nitrogen freezer.

  • To thaw, rapidly warm the vial in a 37°C water bath, and gently transfer the cells to a pre-warmed culture medium.

Visualizations

DC_Maturation_Pathway cluster_0 Immature DC cluster_1 Maturation Signals cluster_2 Mature DC Antigen Uptake Antigen Uptake PAMPs (e.g., LPS) PAMPs (e.g., LPS) MHC-II Upregulation MHC-II Upregulation PAMPs (e.g., LPS)->MHC-II Upregulation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Co-stimulatory Molecule Expression (CD80/CD86) Co-stimulatory Molecule Expression (CD80/CD86) Pro-inflammatory Cytokines->Co-stimulatory Molecule Expression (CD80/CD86) T-cell Activation T-cell Activation MHC-II Upregulation->T-cell Activation Migration to Lymph Nodes Migration to Lymph Nodes Co-stimulatory Molecule Expression (CD80/CD86)->Migration to Lymph Nodes Co-stimulatory Molecule Expression (CD80/CD86)->T-cell Activation

Caption: Dendritic cell maturation signaling pathway.

DC_Culture_Workflow Blood Sample Blood Sample PBMC Isolation PBMC Isolation Blood Sample->PBMC Isolation Monocyte Enrichment Monocyte Enrichment PBMC Isolation->Monocyte Enrichment Immature DC Culture (GM-CSF + IL-4) Immature DC Culture (GM-CSF + IL-4) Monocyte Enrichment->Immature DC Culture (GM-CSF + IL-4) Maturation (LPS/Cytokines) Maturation (LPS/Cytokines) Immature DC Culture (GM-CSF + IL-4)->Maturation (LPS/Cytokines) Mature DC Mature DC Maturation (LPS/Cytokines)->Mature DC Functional Assays Functional Assays Mature DC->Functional Assays Cryopreservation Cryopreservation Mature DC->Cryopreservation Troubleshooting_Logic Low DC Viability Low DC Viability Check Culture Age Check Culture Age Low DC Viability->Check Culture Age Early Culture (<72h) Early Culture (<72h) Check Culture Age->Early Culture (<72h) < 72h Late Culture (>72h) Late Culture (>72h) Check Culture Age->Late Culture (>72h) > 72h Check Cytokines Check Cytokines Early Culture (<72h)->Check Cytokines Assess Maturation Status Assess Maturation Status Late Culture (>72h)->Assess Maturation Status Check for Contamination Check for Contamination Check Cytokines->Check for Contamination Optimal Optimize Media/Cytokines Optimize Media/Cytokines Check Cytokines->Optimize Media/Cytokines Suboptimal Discard and Review Aseptic Technique Discard and Review Aseptic Technique Check for Contamination->Discard and Review Aseptic Technique Positive Expected for Mature DCs Expected for Mature DCs Assess Maturation Status->Expected for Mature DCs Mature Replenish Media Replenish Media Assess Maturation Status->Replenish Media Immature

References

Technical Support Center: Preventing DC-6-14 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the precipitation of DC-6-14 in experimental media. The following information is based on established principles for handling cationic lipids and analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in media a concern?

This compound is a cationic lipid used for applications such as gene delivery. Its amphipathic nature, possessing both a hydrophilic headgroup and hydrophobic tails, can lead to limited solubility and potential precipitation in aqueous-based experimental media. Precipitation can alter the effective concentration of this compound, leading to inaccurate and irreproducible experimental results, and may also cause cytotoxicity.

Q2: What are the primary causes of this compound precipitation in media?

Several factors can contribute to the precipitation of this compound in media:

  • High Concentration: Exceeding the critical micelle concentration (CMC) or the solubility limit of this compound in the media can lead to the formation of aggregates and precipitation.

  • Improper Dissolution: Failure to properly dissolve this compound in an appropriate organic solvent before introducing it to the aqueous media can result in immediate precipitation.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound in an organic solvent into the aqueous media can cause a "solvent shock," leading to the compound crashing out of solution.

  • Media Composition: Components in the cell culture media, such as salts and proteins (especially in the presence of serum), can interact with this compound and affect its solubility.

  • pH and Temperature: The pH and temperature of the media can influence the charge and stability of the cationic lipid, thereby affecting its solubility.[1][2]

  • Storage of Working Solutions: Aqueous working solutions of cationic lipids are often not stable for long-term storage and should be prepared fresh.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: How can I determine the optimal concentration of this compound to use without causing precipitation?

It is crucial to perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific experimental media. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q5: Can I sonicate or heat the media to redissolve precipitated this compound?

Gentle sonication or warming can sometimes help in dissolving cationic lipid formulations.[5] However, it is generally not recommended to try and redissolve precipitated compound in your final experimental media, as this may not result in a homogenous and stable solution. It is better to optimize the preparation method to prevent precipitation from occurring in the first place.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent this compound precipitation.

Problem Potential Cause Recommended Solution
Precipitation upon addition of this compound stock to media - Concentration of this compound is too high.- "Solvent shock" due to rapid dilution.- Stock solution was not fully dissolved.- Perform a serial dilution to find the optimal working concentration (see Experimental Protocol).- Add the stock solution dropwise to the media while vortexing or stirring.- Ensure the stock solution is clear and fully dissolved before use.
Precipitation observed after a period of incubation - Instability of the this compound formulation in the media over time.- Interaction with media components (e.g., serum proteins).- Changes in pH or temperature.- Prepare fresh working solutions for each experiment.- Evaluate the stability of this compound in your media over the time course of your experiment.- Consider using a serum-free medium or reducing the serum concentration if possible.[6]
Cloudiness or film formation in the media - Formation of lipid aggregates or liposomes.- Poor dispersion of the cationic lipid.- Use a co-lipid (e.g., DOPE or cholesterol) in your formulation to improve stability.[7]- Employ methods like sonication or extrusion to create more stable and uniform liposomes.
Inconsistent experimental results - Variable precipitation leading to inconsistent effective concentrations of this compound.- Standardize the protocol for preparing this compound working solutions.- Always visually inspect the media for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound in Experimental Media

Objective: To determine the maximum soluble concentration of this compound in a specific experimental medium.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., Ethanol or DMSO)

  • Your specific experimental media (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator set to the experimental temperature

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Dissolve a known weight of this compound in a precise volume of the chosen organic solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your experimental media to the temperature at which your experiment will be conducted.

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of the pre-warmed media (e.g., 900 µL).

    • Create a range of this compound concentrations by adding increasing volumes of the stock solution to the media. For example, to achieve a 1:10 dilution, add 100 µL of the stock to 900 µL of media. Perform subsequent serial dilutions.

    • It is crucial to add the stock solution slowly and with gentle vortexing to the media to avoid immediate precipitation.

  • Incubation and Observation:

    • Incubate the prepared dilutions at your experimental temperature for a duration equivalent to your longest experimental time point.

    • Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom of the tube/well).

    • The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration of this compound in your media under those conditions.

Visualizations

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_concentration Is the working concentration too high? check_stock->check_concentration Yes remake_stock->check_concentration solubility_test Perform solubility assessment to determine max concentration. check_concentration->solubility_test Yes check_dilution How was the stock diluted? check_concentration->check_dilution No solubility_test->check_dilution slow_dilution Add stock dropwise to media while vortexing. check_dilution->slow_dilution Rapidly check_stability Does precipitation occur over time? check_dilution->check_stability Slowly slow_dilution->check_stability fresh_solution Prepare fresh working solutions for each experiment. check_stability->fresh_solution Yes check_media Consider media components (e.g., serum, pH). check_stability->check_media No fresh_solution->check_media end_solution Precipitation Prevented check_media->end_solution

Caption: Troubleshooting workflow for this compound precipitation in media.

References

Validation & Comparative

Validating the Efficacy of DC-6-14: A Comparative Analysis with a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the effects of the hypothetical small molecule inhibitor, DC-6-14, using a well-characterized positive control. For the purpose of this guide, we will postulate that this compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. As a positive control, we will use Gefitinib , an established and FDA-approved EGFR inhibitor. This comparison will offer researchers a clear benchmark for evaluating the potency and specificity of this compound.

Comparative Efficacy of this compound and Gefitinib

The following table summarizes the hypothetical quantitative data for this compound in comparison to the known activity of Gefitinib. These metrics are crucial for assessing the inhibitory potential of a new compound against a specific target.

ParameterThis compound (Hypothetical Data)Gefitinib (Positive Control)Description
IC₅₀ (EGFR Kinase Assay) 15 nM2-37 nMThe half-maximal inhibitory concentration against purified EGFR enzyme. Lower values indicate higher potency.
EC₅₀ (Cell Viability Assay) 100 nM80-500 nMThe half-maximal effective concentration for reducing the viability of EGFR-dependent cancer cells (e.g., A549).
Phospho-EGFR Inhibition >90% at 1 µM>90% at 1 µMThe percentage reduction of EGFR autophosphorylation in cells treated with the compound, typically measured by Western Blot or ELISA.
Off-Target Kinase Inhibition To be determinedKnown profileThe inhibitory activity against a panel of other kinases to assess specificity. A desirable compound has minimal off-target effects.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of this compound's effects.

EGFR Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on EGFR enzymatic activity.

Methodology:

  • Recombinant human EGFR protein is incubated with a kinase buffer containing ATP and a specific substrate (e.g., a synthetic peptide).

  • This compound or Gefitinib is added at various concentrations.

  • The reaction is allowed to proceed for a specified time at 37°C.

  • The amount of phosphorylated substrate is quantified using a method such as luminescence-based kinase assay (e.g., Kinase-Glo®) or by detecting the phosphorylated product via ELISA.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of EGFR-dependent cancer cells.

Methodology:

  • EGFR-mutant cancer cells (e.g., A549 or NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound or Gefitinib.

  • After 72 hours of incubation, a reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of cell viability) is added.

  • Luminescence is measured using a plate reader.

  • The EC₅₀ value is determined by fitting the data to a dose-response curve.

Western Blot for Phospho-EGFR

Objective: To confirm the inhibition of EGFR signaling within a cellular context.

Methodology:

  • EGFR-dependent cells are serum-starved and then stimulated with EGF to induce EGFR phosphorylation.

  • Cells are treated with this compound or Gefitinib for a specified time.

  • Cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

  • The intensity of the p-EGFR band is normalized to the total EGFR band to quantify the degree of inhibition.

Visualizing the Experimental Workflow and Signaling Pathway

Diagrams are provided to illustrate the logical flow of the validation experiments and the targeted biological pathway.

experimental_workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_conclusion Comparative Analysis Kinase Assay Kinase Assay Determine IC50 Determine IC50 Kinase Assay->Determine IC50 Direct Inhibition Compare to Positive Control Compare to Positive Control Determine IC50->Compare to Positive Control Cell Viability Cell Viability Determine EC50 Determine EC50 Cell Viability->Determine EC50 Functional Effect Western Blot Western Blot Confirm p-EGFR Inhibition Confirm p-EGFR Inhibition Western Blot->Confirm p-EGFR Inhibition Target Engagement Determine EC50->Compare to Positive Control Confirm p-EGFR Inhibition->Compare to Positive Control

Caption: Experimental workflow for validating this compound.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway.

A Comparative Analysis of DCVax-L and Standard Chemotherapy in Glioblastoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the investigational dendritic cell vaccine, DCVax-L, and the standard of care for glioblastoma (GBM), highlighting efficacy data, experimental protocols, and mechanisms of action.

Glioblastoma is a highly aggressive primary brain tumor with a challenging prognosis. The established standard of care for newly diagnosed GBM involves surgical resection, followed by radiation and chemotherapy with temozolomide (B1682018).[1][2] This guide presents a comparative overview of this standard treatment alongside an investigational immunotherapy, DCVax-L, a personalized dendritic cell vaccine.

Efficacy: A Quantitative Comparison

A pivotal Phase 3 clinical trial (NCT00045968) has provided crucial data on the efficacy of DCVax-L when added to the standard of care for both newly diagnosed and recurrent glioblastoma.

Data Summary

The following tables present a summary of the overall survival (OS) data from this trial, comparing the outcomes for patients treated with DCVax-L against external control groups who received the standard of care alone.

Table 1: Overall Survival in Newly Diagnosed Glioblastoma (nGBM) [3][4]

MetricDCVax-L + Standard of Care (n=232)Standard of Care (External Control)Hazard Ratio (98% CI)p-value
Median Overall Survival (from randomization)19.3 months16.5 months0.80 (0.00-0.94)0.002
48-Month Survival Rate15.7%9.9%N/AN/A
60-Month Survival Rate13.0%5.7%N/AN/A

Table 2: Overall Survival in Recurrent Glioblastoma (rGBM) [3]

MetricDCVax-L (n=64)Standard of Care (External Control)Hazard Ratio (98% CI)p-value
Median Overall Survival (from relapse)13.2 months7.8 months0.58 (0.00-0.76)< 0.001
24-Month Survival Rate20.7%9.6%N/AN/A
30-Month Survival Rate11.1%5.1%N/AN/A

Table 3: Overall Survival in nGBM with Methylated MGMT Promoter [4]

MetricDCVax-L + Standard of Care (n=90)Standard of Care (External Control, n=199)Hazard Ratiop-value
Median Overall Survival30.2 months21.3 months0.740.027

Experimental Protocols

DCVax-L Manufacturing and Administration

The generation of DCVax-L is a patient-specific process that involves several distinct stages.[5][6]

  • Tumor Lysate Preparation: Following surgical removal of the glioblastoma, a sample of the tumor is processed to create a lysate, which serves as a source of tumor-specific antigens.

  • Leukapheresis: The patient undergoes a procedure to collect peripheral blood mononuclear cells (PBMCs), which contain the precursors to dendritic cells (monocytes).

  • Dendritic Cell Maturation and Antigen Loading: The collected monocytes are cultured and differentiated into dendritic cells. These dendritic cells are then matured and activated by exposure to the patient's own tumor lysate, thereby "educating" them to recognize the specific antigens of the cancer.

  • Vaccine Formulation and Cryopreservation: The resulting activated, antigen-loaded dendritic cells are formulated into the DCVax-L vaccine and cryopreserved for future use.

  • Administration: The DCVax-L vaccine is administered via intradermal injection into the upper arm. The dosing schedule in the Phase 3 trial included initial vaccinations at days 0, 10, and 20, with subsequent booster shots at months 2, 4, 8, 12, 18, 24, and 30.[1]

Standard of Care (Stupp Protocol)

The standard treatment regimen for newly diagnosed glioblastoma, commonly known as the Stupp protocol, comprises:

  • Maximal Safe Surgical Resection: To debulk the tumor as much as is safely possible.

  • Radiotherapy: Typically delivered over a six-week course following surgery.

  • Temozolomide (TMZ) Chemotherapy: Given concurrently with radiotherapy, followed by several cycles of adjuvant TMZ.

Signaling Pathways and Mechanisms of Action

DCVax-L: Mechanism of Action

DCVax-L functions as a personalized active immunotherapy designed to harness the patient's immune system to target and eliminate glioblastoma cells. The fundamental mechanism relies on the principles of antigen presentation.

DCVax_L_Mechanism cluster_APC Dendritic Cell (DCVax-L) cluster_TCell T-Cell Activation cluster_Tumor Tumor Microenvironment DC Antigen-Loaded DC MHC_I MHC Class I DC->MHC_I Presents Tumor Antigen MHC_II MHC Class II DC->MHC_II Presents Tumor Antigen Costim Co-stimulatory Molecules (e.g., CD80/86) DC->Costim TCR_I TCR MHC_I->TCR_I Signal 1 TCR_II TCR MHC_II->TCR_II Signal 1 CD28 CD28 Costim->CD28 Signal 2 CD8 CD8+ T-Cell (CTL) TumorCell Glioblastoma Cell CD8->TumorCell Recognizes & Kills CD4 CD4+ T-Helper Cell CD4->CD8 Help (e.g., IL-2) TCR_I->CD8 TCR_II->CD4 CD28->CD8 CD28->CD4 TumorAntigen Tumor Antigen

Mechanism of DCVax-L Action
Temozolomide: Mechanism of Action and Resistance

Temozolomide is an oral alkylating agent that exerts its cytotoxic effects by methylating the DNA of cancer cells, which ultimately triggers apoptosis. However, the effectiveness of temozolomide can be compromised by the cancer cells' intrinsic DNA repair mechanisms.

Temozolomide_Mechanism cluster_TMZ Temozolomide Action cluster_Resistance Resistance Mechanisms TMZ Temozolomide DNA_Alkylation DNA Alkylation (O6-methylguanine) TMZ->DNA_Alkylation DSB DNA Double-Strand Breaks DNA_Alkylation->DSB MGMT MGMT Repair DNA_Alkylation->MGMT Reverses Alkylation Apoptosis Apoptosis DSB->Apoptosis BER BER Pathway DSB->BER Repairs Breaks MMR MMR Deficiency DSB->MMR Tolerance to Damage

Temozolomide Mechanism and Resistance

Experimental Workflow

The clinical trial protocol for a patient receiving DCVax-L involves a series of integrated steps, from initial surgery to long-term monitoring.

Experimental_Workflow cluster_PatientJourney Patient and Treatment Pathway cluster_Manufacturing DCVax-L Manufacturing Surgery Surgical Resection Tumor_Collection Tumor Tissue Collection Surgery->Tumor_Collection SOC Standard of Care (Radiation + TMZ) Surgery->SOC Lysate_Prep Tumor Lysate Preparation Tumor_Collection->Lysate_Prep Leukapheresis Leukapheresis DC_Culture DC Culture & Maturation Leukapheresis->DC_Culture Vaccination DCVax-L Administration SOC->Vaccination Monitoring Follow-up & Monitoring Vaccination->Monitoring Antigen_Loading Antigen Loading Lysate_Prep->Antigen_Loading DC_Culture->Antigen_Loading Final_Product Final Vaccine Product Antigen_Loading->Final_Product Final_Product->Vaccination

DCVax-L Clinical Trial Workflow

References

Reproducibility of DC-6-14 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cationic lipid DC-6-14 with other commonly used transfection reagents. The information is intended to assist researchers in evaluating the suitability of this compound for their specific gene and drug delivery applications and to provide a foundation for the reproducible application of this technology. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key experiments are provided.

Introduction to this compound

This compound, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid utilized in the formulation of liposomes for the delivery of nucleic acids (plasmid DNA, siRNA) and therapeutic agents into cells. Its positive charge facilitates the complexation with negatively charged molecules, forming lipoplexes that can be efficiently taken up by cells. This guide will delve into the experimental performance of this compound and its alternatives.

Quantitative Performance Data

The following tables summarize the physicochemical characteristics and transfection efficiencies of liposomes formulated with this compound and other common cationic lipids.

Table 1: Physicochemical Properties of Cationic Liposomes

Cationic LipidHelper Lipid(s)Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound DOPE, Cholesterol40:30:3080 - 2930.19 - 0.31Not Specified[1]
This compound DOPE, Cholesterol1:7.5:7.5Not SpecifiedNot SpecifiedNot Specified[2]
DOTAPDOPE1:1 (w/w)Varies with concentrationNot SpecifiedInversely correlated with size[3]
DOTMADOPENot Specified~40Not Specified+20[4]
DODAPNot SpecifiedNot Specified< 10 (for LNP-polymer hybrid)Not Specified< +20[4]
MC3Not SpecifiedNot Specified< 10 (for LNP-polymer hybrid)Not Specified< +20[4]

Table 2: In Vitro Transfection Efficiency Comparison

Cationic LipidCell LineTransfection Efficiency (%)NotesReference
This compound Human cell hybrids (HeLa x fibroblast)>80% (GFP expression)In 5% serum-containing medium[5]
DOTAPHep-2HighGFP reporter gene[6]
DOTAPMCF-7, SW-480Lower than Lipofectamine 2000GFP reporter gene[6]
DOTAP-based nanoparticlesNot specified~40%LNP-polymer hybrid[4]
DOTMA-based nanoparticlesNot specified~40%LNP-polymer hybrid[4]
Lipofectamine 2000Hep-2, MCF-7, SW-480HighGFP reporter gene[6]

Table 3: In Vivo siRNA Delivery and Gene Knockdown

Cationic Lipid in LipoplexTarget OrgansiRNA AccumulationGene Knockdown EfficiencyNotesReference
This compound with DOPELungsYesNot specifiedSystemic injection of siRNA lipoplexes[1]
DC-1-16 with DOPELungsYesSignificantSystemic injection of siRNA lipoplexes[1]
DOTMA with DOPELungsYesNot specifiedSystemic injection of siRNA lipoplexes[1]
DSTAP with DOPELungsYesNot specifiedSystemic injection of siRNA lipoplexes[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to ensure reproducibility.

Protocol 1: Preparation of this compound Cationic Liposomes

This protocol is based on the hydration method.

Materials:

  • This compound (O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride)

  • DOPE (Dioleoylphosphatidylethanolamine)

  • Cholesterol

  • Chloroform

  • Methanol

  • HEPES buffer (or other suitable buffer)

  • Rotary evaporator

  • Bath-type sonicator

  • Polycarbonate membranes (for extrusion)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DOPE, and cholesterol in a chloroform-methanol mixture (e.g., 4:1 v/v) in a round-bottom flask. A common molar ratio is 40:30:30 (this compound:DOPE:Cholesterol).[7]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., HEPES buffer) by vortexing or gentle agitation.[7] The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Sonication:

    • Sonicate the resulting lipid suspension in a bath-type sonicator for 1-5 minutes to form multilamellar vesicles (MLVs).[7]

  • Extrusion (Optional for Unilamellar Vesicles):

    • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This step is typically performed 10-20 times.

Protocol 2: In Vitro Transfection using this compound Lipoplexes

This protocol describes a general procedure for transfecting cultured cells with plasmid DNA.

Materials:

  • This compound liposomes (prepared as in Protocol 1)

  • Plasmid DNA (encoding gene of interest, e.g., GFP)

  • Cultured mammalian cells (e.g., HeLa, MCF-7)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium with serum

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation:

    • In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the required amount of this compound liposomes in serum-free medium. The optimal charge ratio of cationic lipid to DNA needs to be determined empirically, but a starting point can be a charge ratio (+/-) of around 1:1 to 4:1.[1]

    • Add the diluted DNA to the diluted liposomes, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with serum-free medium.

    • Add the lipoplex solution dropwise to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.

    • Incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis:

    • Analyze gene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).

Visualizations

Signaling Pathway: Cellular Uptake of Cationic Lipoplexes

The primary mechanism for the cellular uptake of cationic lipoplexes, such as those formed with this compound, is endocytosis. The positively charged lipoplex interacts with the negatively charged cell surface, leading to its internalization.

G Cellular Uptake of Cationic Lipoplexes Lipoplex Cationic Lipoplex (this compound + Nucleic Acid) CellSurface Cell Surface (Negatively Charged) Lipoplex->CellSurface Electrostatic Interaction Endocytosis Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm NucleicAcid Nucleic Acid (e.g., pDNA, siRNA) Cytoplasm->NucleicAcid Release Target Target Engagement (e.g., Gene Expression, mRNA degradation) NucleicAcid->Target

Caption: Cellular uptake pathway of cationic lipoplexes.

Experimental Workflow: Liposome Preparation and Characterization

This diagram outlines the general workflow for preparing and characterizing cationic liposomes.

G Liposome Preparation and Characterization Workflow Start Start LipidMixing 1. Lipid Mixing (this compound, Helpers in Organic Solvent) Start->LipidMixing FilmFormation 2. Solvent Evaporation (Lipid Film Formation) LipidMixing->FilmFormation Hydration 3. Hydration (Aqueous Buffer) FilmFormation->Hydration Sonication 4. Sonication (MLV Formation) Hydration->Sonication Extrusion 5. Extrusion (Optional) (SUV Formation) Sonication->Extrusion Characterization 6. Characterization Extrusion->Characterization Size Particle Size (DLS) Characterization->Size Zeta Zeta Potential Characterization->Zeta Morphology Morphology (TEM) Characterization->Morphology End End Size->End Zeta->End Morphology->End

Caption: Workflow for liposome preparation and characterization.

References

Cross-Validation of a Hypothetical Dendritic Cell Modulating Agent (DC-Mod-X) in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initial search for "DC-6-14" did not yield information on a specific molecule for cancer therapy. The term appears to be a non-standard identifier. Search results included topics such as brain mosaicism affecting the mTOR pathway and electrical safety, which are not relevant to the cross-validation of a drug's activity in different cancer models.

Therefore, this guide provides a framework for the cross-validation of a hypothetical Dendritic Cell (DC) modulating agent, hereafter referred to as DC-Mod-X . This guide will outline the principles, experimental protocols, and data presentation for assessing the activity of such an agent across various cancer models, a critical step in preclinical drug development.

Dendritic cells are potent antigen-presenting cells crucial for initiating anti-tumor immune responses.[1][2] They capture tumor antigens, process them, and present them to T cells, thereby activating the adaptive immune system to recognize and eliminate cancer cells.[3] Different subsets of DCs, such as conventional DC1s (cDC1s), conventional DC2s (cDC2s), and plasmacytoid DCs (pDCs), play distinct roles in anti-tumor immunity.[2][4] The efficacy of a DC-modulating agent can vary significantly depending on the tumor microenvironment (TME) and the specific cancer model. Therefore, cross-validation in different models is essential to understand the therapeutic potential and limitations of a novel agent.

This guide will focus on a hypothetical agent, DC-Mod-X, designed to enhance the antigen presentation capacity of cDC1s, a subset critical for priming anti-tumor CD8+ T cell responses.[4][5]

Comparative Activity of DC-Mod-X Across Different Cancer Models

The activity of DC-Mod-X is hypothesized to be dependent on the immune context of the tumor. The following table summarizes the expected activity and key considerations in different cancer models.

Cancer Model Tumor Type Expected DC-Mod-X Activity Key Considerations Relevant Biomarkers
B16-F10 Melanoma (Mouse) Solid, Immunologically "Cold"ModerateLow baseline T-cell infiltration. May require combination with other immunotherapies (e.g., checkpoint inhibitors) to be effective.CD8+ T-cell infiltration, PD-L1 expression, cDC1 abundance.
MC38 Colon Adenocarcinoma (Mouse) Solid, Immunologically "Hot"HighHigh mutational burden, responsive to immunotherapy. Good model to assess standalone efficacy.Tumor mutational burden (TMB), IFN-γ signature, granzyme B expression.
A20 B-cell Lymphoma (Mouse) Hematological MalignancyModerate to HighDifferent immune cell composition in the TME compared to solid tumors. Assess systemic immune responses.Circulating T-cell activation markers, cytokine profiles (e.g., IL-12, IFN-γ).
Patient-Derived Xenografts (PDX) Various Human Solid TumorsVariableHuman tumor in an immunodeficient mouse. Requires humanized mouse models (e.g., engrafted with human immune cells) to assess immune-mediated effects.Engraftment efficiency of human immune cells, human CD8+ T-cell activation.
Organotypic Tumor Spheroids (in vitro) 3D Cell CultureN/A (for immune response)Useful for assessing direct effects on tumor cells and viability. Can be co-cultured with immune cells to model aspects of the TME.Cytokine secretion in co-culture, immune cell infiltration into spheroids.

Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of DC-Mod-X.

In Vitro DC Activation Assay
  • Objective: To determine the direct effect of DC-Mod-X on dendritic cell activation and function.

  • Methodology:

    • Isolate bone marrow-derived dendritic cells (BMDCs) from mice or peripheral blood mononuclear cell (PBMC)-derived DCs from human donors.

    • Culture DCs with Flt3L (for cDC1 differentiation) or GM-CSF + IL-4 (for mo-DCs).

    • Treat mature DCs with varying concentrations of DC-Mod-X for 24-48 hours. A positive control, such as Lipopolysaccharide (LPS), should be included.

    • Assess DC activation by flow cytometry for the upregulation of surface markers such as CD80, CD86, and MHC class II.[1][6]

    • Measure the secretion of pro-inflammatory cytokines (e.g., IL-12, TNF-α) in the culture supernatant using ELISA or a multiplex cytokine assay.

Mixed Lymphocyte Reaction (MLR) Assay
  • Objective: To assess the ability of DC-Mod-X-treated DCs to stimulate T-cell proliferation.

  • Methodology:

    • Treat DCs with DC-Mod-X as described in the DC activation assay.

    • Co-culture the treated DCs with allogeneic CD4+ or CD8+ T cells labeled with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).

    • After 3-5 days, measure T-cell proliferation by flow cytometry based on dye dilution.

    • Assess T-cell activation by measuring IFN-γ production using intracellular cytokine staining or ELISA.

In Vivo Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of DC-Mod-X in a living organism.

  • Methodology:

    • Implant tumor cells (e.g., B16-F10 or MC38) subcutaneously or orthotopically into syngeneic mice.

    • Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, DC-Mod-X monotherapy, combination therapy).

    • Administer DC-Mod-X via a suitable route (e.g., intraperitoneal, intravenous, or intratumoral).

    • Monitor tumor growth over time using caliper measurements.

    • At the end of the study, harvest tumors and tumor-draining lymph nodes for immunophenotyping by flow cytometry to analyze the infiltration and activation state of various immune cell populations (e.g., cDC1s, CD8+ T cells, regulatory T cells).

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for DC-Mod-X

The following diagram illustrates a hypothetical signaling pathway activated by DC-Mod-X in a conventional dendritic cell type 1 (cDC1), leading to enhanced antigen presentation and T-cell activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Functional Outcome DC_Mod_X DC-Mod-X Receptor Surface Receptor (e.g., TLR) DC_Mod_X->Receptor MyD88 MyD88 Receptor->MyD88 Signal Transduction TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Gene_Expression Gene Expression (CD80, CD86, IL-12) NF_kB->Gene_Expression Nuclear Translocation Antigen_Presentation Enhanced Antigen Presentation Gene_Expression->Antigen_Presentation Protein Synthesis T_Cell_Activation T-Cell Activation Antigen_Presentation->T_Cell_Activation Cell-Cell Interaction G cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_human Translational Models cluster_decision Decision Point DC_Activation DC Activation Assay (CD80/86, IL-12) MLR Mixed Lymphocyte Reaction (T-cell Proliferation) DC_Activation->MLR Syngeneic_Models Syngeneic Mouse Models (e.g., MC38, B16-F10) MLR->Syngeneic_Models Promising in vitro activity Tumor_Growth Monitor Tumor Growth & Survival Syngeneic_Models->Tumor_Growth Immune_Profiling Immune Profiling of TME (Flow Cytometry) Tumor_Growth->Immune_Profiling Humanized_Mice Humanized Mouse Models (PDX with human immune cells) Immune_Profiling->Humanized_Mice Demonstrated in vivo efficacy & mechanism of action Go_NoGo Go/No-Go for Clinical Development Humanized_Mice->Go_NoGo Ex_Vivo_Culture Ex Vivo Patient Tumor Cultures Ex_Vivo_Culture->Go_NoGo

References

Unraveling the Anti-Migratory Properties of DC-6-14 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of DC-6-14, focusing on its inhibitory effects on cancer cell migration. While a specific molecular target for this compound has not been prominently identified in publicly available research, its role in impeding the metastatic potential of cancer cells, particularly in pancreatic cancer, has been noted. This document will delve into the known anti-migratory functions of this compound, present relevant experimental methodologies, and explore the complex signaling pathways governing cancer cell motility.

This compound, chemically known as O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is primarily recognized as a cationic lipid utilized in gene delivery systems.[1] However, studies have also highlighted its anti-metastatic properties, demonstrating inhibitory effects on the migration of tumor cells.[1] This guide will focus on this latter characteristic, providing a framework for understanding and investigating the anti-migratory potential of this compound.

Quantitative Analysis of Cell Migration Inhibition

CompoundCell LineAssay TypeIC50 (Migration Inhibition)Reference
This compound Pancreatic Cancer CellsNot SpecifiedData Not Available[1]
Inhibitor X TBDTBDTBDTBD
Inhibitor Y TBDTBDTBDTBD

Key Signaling Pathways in Pancreatic Cancer Cell Migration

The migration of pancreatic cancer cells is a complex process orchestrated by a network of interconnected signaling pathways. Understanding these pathways is crucial for contextualizing the potential mechanism of action of inhibitory compounds like this compound. Key pathways include:

  • RAS/MAPK Pathway: The K-Ras oncogene is mutated in over 90% of pancreatic cancers. This leads to constitutive activation of downstream pathways like the MAPK cascade (Raf-MEK-ERK), which promotes cell proliferation and migration.

  • PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in pancreatic cancer and plays a critical role in cell growth, survival, and motility.

  • TGF-β Signaling Pathway: Transforming growth factor-beta (TGF-β) is a potent inducer of the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion. This can occur through both canonical (SMAD-dependent) and non-canonical (SMAD-independent) pathways.

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is linked to the progression and metastasis of pancreatic cancer.

  • Rho GTPase Signaling: Proteins like RhoC are often overexpressed in pancreatic cancer and are key regulators of the cytoskeletal rearrangements necessary for cell movement.

Pancreatic_Cancer_Migration_Pathways Growth_Factors Growth Factors (e.g., EGF, TGF-β) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK KRAS KRAS RTK->KRAS PI3K PI3K RTK->PI3K RAF RAF KRAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cytoskeletal_Rearrangement Cytoskeletal Rearrangement mTOR->Cytoskeletal_Rearrangement MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cytoskeletal_Rearrangement Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin EMT Epithelial-Mesenchymal Transition (EMT) Beta_Catenin->EMT Rho_GTPases Rho GTPases (e.g., RhoC) Rho_GTPases->Cytoskeletal_Rearrangement Cell_Migration Cell Migration & Invasion Cytoskeletal_Rearrangement->Cell_Migration EMT->Cell_Migration TGFb_Receptor TGF-β Receptor SMAD SMADs TGFb_Receptor->SMAD SMAD->EMT Wound_Healing_Assay_Workflow Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Wound Create a scratch (wound) Seed_Cells->Create_Wound Wash_Cells Wash with PBS to remove debris Create_Wound->Wash_Cells Add_Treatment Add medium with test compound or vehicle Wash_Cells->Add_Treatment Image_T0 Image wound at Time 0 Add_Treatment->Image_T0 Incubate Incubate at 37°C Image_T0->Incubate Image_TX Image wound at subsequent time points Incubate->Image_TX Analyze_Data Analyze wound closure rate Image_TX->Analyze_Data End End Analyze_Data->End

References

Head-to-Head Comparison: DC-6-14 vs. DOTAP for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-viral gene delivery vectors, cationic lipids remain a cornerstone for researchers in cell biology and drug development. Their ability to form lipoplexes with negatively charged nucleic acids facilitates cellular uptake and subsequent gene expression or knockdown. This guide provides a detailed head-to-head comparison of two prominent cationic lipids: DC-6-14 and its widely used analog, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of transfection reagent for their specific experimental needs.

Executive Summary

Both this compound and DOTAP are effective cationic lipids for the delivery of nucleic acids such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into eukaryotic cells. The choice between them often depends on the specific cell type, the nature of the nucleic acid to be delivered, and the desired balance between transfection efficiency and cytotoxicity. While DOTAP is a more extensively characterized and ubiquitously used transfection reagent, studies suggest that this compound can offer comparable or even superior performance in certain contexts, particularly in siRNA and mRNA delivery. This guide will delve into the available experimental data to provide a clear comparison of their performance.

Performance Data

The following tables summarize the quantitative data from various studies comparing the performance of this compound and DOTAP. It is important to note that transfection efficiency and cytotoxicity are highly dependent on experimental conditions, including the cell line, nucleic acid concentration, lipid-to-nucleic acid ratio, and the presence of helper lipids.

Table 1: Transfection Efficiency Comparison
Nucleic AcidCell LineFormulationReporter/AssayThis compound PerformanceDOTAP PerformanceReference
siRNAMCF-7-LucCationic Lipid:DOPELuciferase Knockdown>70% knockdownNot specified in direct comparison[1]
mRNAHeLaCationic Lipid:DOPE:PEG-CholLuciferase ExpressionHigh activity with sucrose (B13894) as cryoprotectantLower activity than this compound with sucrose[2]
mRNAHeLaCationic Lipid:DOPE:PEG-CholEGFP ExpressionHigh percentage of EGFP positive cellsNot specified in direct comparison[2]
Table 2: Cytotoxicity Comparison
Cell LineAssayThis compound FormulationThis compound ViabilityDOTAP FormulationDOTAP ViabilityReference
MCF-7-LucWST-8 AssayLP-DC-6-14/DOPE>87%Not specified in direct comparisonNot specified[1]
CaSkiMTT AssayNot specifiedNot specifiedDOTAPSlight toxicity at 40 µM[3]
Table 3: Physicochemical Properties of Lipoplexes
Cationic LipidHelper Lipid(s)Particle Size (nm)Zeta Potential (mV)Reference
This compoundDOPE~100-300Not specified[1]
DOTAPDOPE~150~30[4]
DOTAPCholesterol128+66[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of cationic lipid-based transfection. Below are generalized protocols for key experiments, synthesized from multiple sources. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Preparation of Cationic Liposomes
  • Lipid Film Hydration:

    • Dissolve this compound or DOTAP and any helper lipids (e.g., DOPE, cholesterol) in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a high vacuum for at least one hour to remove residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water, PBS) by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Protocol 2: Lipoplex Formation and Transfection
  • Cell Seeding: Seed cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.

  • Nucleic Acid Dilution: In a sterile tube, dilute the plasmid DNA, mRNA, or siRNA in a serum-free medium.

  • Cationic Lipid Dilution: In a separate sterile tube, dilute the prepared cationic liposome suspension in a serum-free medium.

  • Complex Formation: Combine the diluted nucleic acid and the diluted liposome suspension. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.

  • Transfection: Add the lipoplex solution dropwise to the cells.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Medium Change: After the incubation period, replace the transfection medium with a fresh, complete culture medium.

  • Assay: Analyze for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours post-transfection).

Protocol 3: Luciferase Reporter Gene Assay for Transfection Efficiency
  • Cell Lysis: Wash the transfected cells with PBS and then add a suitable lysis buffer.

  • Luminometry: Add the luciferase assay substrate to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which reflects the transfection efficiency.

  • Normalization: Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) to normalize for variations in cell number and transfection efficiency.[2][6][7]

Protocol 4: Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Expose cells to a range of concentrations of the lipoplex formulations for a period that mirrors the transfection experiment (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.[3][8]

Protocol 5: Measurement of Liposome Size and Zeta Potential
  • Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl for zeta potential measurements).

  • Dynamic Light Scattering (DLS) for Size: Use a DLS instrument to measure the hydrodynamic diameter of the liposomes. The instrument analyzes the fluctuations in scattered light intensity due to the Brownian motion of the particles.[9][10]

  • Laser Doppler Velocimetry for Zeta Potential: Use a suitable instrument to measure the electrophoretic mobility of the liposomes in an applied electric field. This is then converted to the zeta potential, which is a measure of the surface charge.[9][10]

Mechanism of Action & Signaling Pathways

The primary mechanism of gene delivery for both this compound and DOTAP involves the formation of positively charged lipoplexes that interact with the negatively charged cell membrane, leading to cellular uptake.

Cationic Lipid-Mediated Endocytosis

The most common pathway for the internalization of lipoplexes is endocytosis. While several endocytic pathways exist, clathrin-mediated endocytosis is a major route for DOTAP-based lipoplexes.[11] The general workflow is as follows:

G cluster_extracellular Extracellular Space cluster_cell Cell Cationic_Lipid Cationic Lipid (this compound or DOTAP) Lipoplex Lipoplex (Positively Charged) Cationic_Lipid->Lipoplex Nucleic_Acid Nucleic Acid (DNA/RNA) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Early Endosome Cell_Membrane->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Degradation Pathway Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation Translation (mRNA) Cytoplasm->Translation RISC RISC Activation (siRNA) Cytoplasm->RISC Gene_Expression Gene Expression (DNA) Nucleus->Gene_Expression

Caption: General workflow of cationic lipid-mediated gene delivery.

Once inside the early endosome, the lipoplex must escape into the cytoplasm to be effective. This is a critical step, as failure to escape leads to trafficking to the lysosome and degradation of the nucleic acid cargo. The "proton sponge" effect, often attributed to polymers like PEI, is one proposed mechanism for endosomal escape. For cationic lipids, the interaction between the lipids and the endosomal membrane, potentially facilitated by helper lipids like DOPE, is thought to induce membrane destabilization and release of the nucleic acid into the cytoplasm.

While the general endocytic pathway is well-accepted, specific signaling events triggered by the interaction of this compound or DOTAP lipoplexes with the cell surface are less understood and are an active area of research.

Conclusion

Both this compound and DOTAP are potent cationic lipids for gene delivery. DOTAP is a well-established and versatile reagent with a vast body of literature supporting its use. This compound, while less extensively studied, has demonstrated excellent efficacy, particularly for the delivery of RNA molecules. The choice between these two lipids should be guided by empirical testing in the specific cell line and for the particular application of interest. Researchers should consider optimizing formulations with helper lipids such as DOPE or cholesterol to maximize transfection efficiency while minimizing cytotoxicity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for initiating such optimization studies.

References

Unraveling the mTOR Pathway in Epilepsy: A Comparative Look at the DC-6 Research Focus and the Known mTOR Inhibitor Sirolimus

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of treatment for intractable epilepsy, particularly that associated with developmental brain abnormalities like Focal Cortical Dysplasia (FCD), is rapidly evolving. Central to this progress is the growing understanding of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The research project designated "DC-6" investigates brain mosaicism affecting the mTOR pathway in FCD type II, a condition characterized by severe, drug-resistant pediatric epilepsy stemming from mTOR hyperactivation.

While a specific compound labeled "DC-6-14" is not publicly documented, the focus of the DC-6 project aligns with the therapeutic strategy of mTOR inhibition. This guide provides a comparative analysis between the research objectives of the DC-6 project and the effects of a well-established mTOR inhibitor, Sirolimus (also known as Rapamycin). Sirolimus and a similar drug, Everolimus, are at the forefront of clinical investigation for managing seizures in conditions with overactive mTOR signaling.[1][2][3][4][5]

Comparative Efficacy of mTOR Inhibition in Epilepsy

The primary goal of targeting the mTOR pathway in the context of FCD is to counteract the effects of its hyperactivation, which leads to abnormal brain cell development and epileptic seizures.[1][6][7] Sirolimus has been investigated in clinical studies for its potential to reduce seizure frequency in patients with FCD type II. The following table summarizes key quantitative data from a notable clinical trial.

ParameterSirolimus Treatment Group (FCDS-01)External Control Group (RES-FCD)Reference
Number of Patients 1660[8]
Age Range (years) 6–57Not specified[8]
Diagnosis Focal Cortical Dysplasia Type IIFocal Cortical Dysplasia Type II[8]
Median % Change in Focal Seizure Frequency -25% during the 12-week maintenance period.-0.5%[8][9]
Response Rate (≥50% seizure reduction) 33%Not applicable[8][9]

Note: While the reduction in focal seizures with Sirolimus was observed, the primary endpoint of statistical significance was not met in this particular study. However, the trend suggests a potential therapeutic benefit deserving of further investigation.[8][9][10][11]

Experimental Protocols

The following outlines the methodology of a key clinical study investigating the effects of Sirolimus on epilepsy in patients with Focal Cortical Dysplasia Type II.

Study Design: FCDS-01 Clinical Trial [8]

  • Objective: To assess the efficacy and safety of Sirolimus in reducing epileptic seizures in patients with FCD type II.

  • Participants: 16 patients aged 6 to 57 years with a diagnosis of FCD type II and drug-resistant epilepsy.

  • Dosing Regimen:

    • Initial dose of 1 or 2 mg/day of Sirolimus, based on body weight.

    • Dose was adjusted over an 8 to 24-week titration period to achieve a target blood trough level of 5–15 ng/mL.

    • This was followed by a 12-week maintenance therapy period.

  • Primary Endpoint: The percentage change in focal seizure frequency during the 12-week maintenance period compared to a baseline observation period.

  • Data Collection: Seizure frequency was meticulously recorded by patients or their caregivers in a seizure diary. Blood samples were collected to monitor Sirolimus trough concentrations and for safety assessments.

Signaling Pathway and Mechanism of Action

Hyperactivation of the mTOR pathway is a key pathological feature in FCD.[7][12] This pathway integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival. In FCD, genetic mutations can lead to constitutive activation of this pathway, resulting in enlarged, disorganized neurons and abnormal cortical layering, which are hallmarks of the condition.[6][7]

mTOR inhibitors like Sirolimus act by binding to the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway. By blocking mTORC1, Sirolimus can help to normalize cell growth and reduce neuronal hyperexcitability, thereby potentially reducing seizure activity.[4]

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Sirolimus Sirolimus (Rapamycin) Sirolimus->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of Sirolimus.

References

Safety Operating Guide

Safe Disposal of DC-6-14: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DC-6-14, or O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride, is a cationic lipid integral to advanced research, particularly in the formulation of cationic liposomes for gene delivery and anti-cancer therapies.[1] While its scientific applications are well-documented, its proper disposal is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring that researchers, scientists, and drug development professionals can manage this substance responsibly.

Core Disposal Principle

The primary directive for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant.[2] This ensures that the compound is managed in a controlled and environmentally sound manner.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is crucial for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks. This includes:

  • Safety Glasses: Protects eyes from potential splashes.

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Lab Coat: Provides a protective barrier for clothing and skin.

2. Waste Segregation

Proper segregation of chemical waste is a fundamental aspect of laboratory safety.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste. The container should be in good condition and have a secure lid.

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.

3. Waste Collection

  • Solid Waste: Collect any solid this compound waste, such as contaminated labware (e.g., pipette tips, weighing boats), and place it directly into the designated waste container.

  • Liquid Waste: If this compound is in a solution, pour the waste solution carefully into the designated liquid waste container. Use a funnel to prevent spills.

  • Rinsate: Any equipment or containers that have come into contact with this compound should be rinsed, and the rinsate should be collected as chemical waste.

4. Container Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "O,O'-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride (this compound)". Also, include the date when the waste was first added to the container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. The storage area should be cool and dry.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

5. Final Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow Institutional Protocols: Adhere to all institutional and local regulations for the pickup and disposal of chemical waste.

Data Presentation

No quantitative data regarding the disposal of this compound was found in the provided search results.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The procedures outlined above are based on general best practices for chemical laboratory waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste in Designated Container ppe->segregate collect Step 3: Collect Solid & Liquid Waste segregate->collect manage Step 4: Label and Securely Store Waste Container collect->manage contact_ehs Step 5: Contact EHS for Waste Pickup manage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling DC-6-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of DC-6-14.

Personal Protective Equipment (PPE) and Safety Measures

While many lipid-based products are not classified as hazardous substances under the Globally Harmonized System (GHS), a cautious approach is recommended due to the potential for irritation and the use of organic solvents during handling.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.
Face ShieldTo be worn in addition to safety glasses when there is a significant risk of splashing.
Hand Protection Disposable GlovesChemically resistant. Nitrile or neoprene are generally suitable for handling lipids and associated solvents. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatStandard, buttoned lab coat to protect from minor splashes.
Respiratory Protection Not generally required for handling the solid lipid.A NIOSH-approved respirator with an organic vapor cartridge may be necessary when handling solutions in poorly ventilated areas or during procedures that may generate aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage Conditions:

FormStorage TemperatureContainerSpecial Conditions
Powder -20°C ± 4°CGlass vial with a Teflon-lined cap.Allow the container to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.
Organic Solution -20°C ± 4°CGlass vial with a Teflon-lined cap.The headspace of the vial should be layered with an inert gas like argon or nitrogen to prevent oxidation. Never store organic solutions of lipids in plastic containers as this can lead to leaching of impurities.

General Handling Procedures:

  • Weighing (Powder): Conduct in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.

  • Dissolving: When preparing solutions, add the solvent to the lipid. If necessary, gentle warming (40-50°C) and sonication can be used to aid dissolution.[1]

  • Transferring: Use only glass, stainless steel, or Teflon-lined equipment to transfer organic solutions of this compound. Plastic pipette tips and containers should be avoided as they can introduce contaminants.

Disposal Plan

Dispose of this compound and associated waste in accordance with local, state, and federal regulations.

Waste Categories and Disposal Methods:

Waste TypeDisposal Procedure
Unused this compound (Solid or Solution) Treat as chemical waste. Dispose of through your institution's hazardous waste program. Do not dispose of down the drain.
Contaminated Labware (Gloves, Pipette Tips, etc.) Place in a designated hazardous waste container.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be disposed of according to institutional guidelines.

Emergency Procedures

In Case of Accidental Exposure or Spill:

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Protocols

Preparation of Cationic Lipid/Oligomer Complex:

This protocol details the preparation of a complex between a cationic lipid like this compound and an oligomer, a common procedure in gene delivery experiments.[1]

Materials:

  • This compound

  • Oligomer (e.g., siRNA, antisense DNA)

  • Ethanol (B145695), anhydrous

  • Aqueous buffer (e.g., HEPES-buffered saline)

  • Chloroform (if the lipid is stored in it)

  • Dry nitrogen or argon gas

  • Vacuum system

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Sonicator

Procedure A: Ethanol Lipid Solution and Aqueous Oligomer Solution [1]

  • Dissolve Cationic Lipid in Ethanol:

    • If the this compound is in chloroform, evaporate the solvent using a stream of dry nitrogen or argon. Place the lipid residue under a vacuum for at least one hour to remove residual chloroform.

    • Add anhydrous ethanol to the dry lipid. Dissolve completely, using moderate heat (40-50°C) and sonication if necessary.

    • Adjust the concentration so that the volume of the ethanol-lipid solution to be added is 10% of the aqueous oligomer solution volume.

  • Dissolve Oligomer in Aqueous Buffer:

    • Dissolve the oligomer in a suitable volume of the desired aqueous buffer.

  • Form the Complex:

    • Add the ethanol-lipid solution to the aqueous oligomer solution at a weight ratio of 10:1 (lipid:oligomer).

    • Thoroughly mix the suspension by vortexing or sonication.

    • Incubate the mixture for 5-10 minutes to allow for the formation of the lipid-oligomer complex.

Procedure B: Ethanol Lipid Solution and Ethanol Oligomer Solution [1]

  • Dissolve Cationic Lipid and Oligomer in Ethanol (separately):

    • Prepare an ethanol solution of this compound as described in Procedure A, step 1.

    • In a separate vial, dissolve the oligomer in a suitable volume of anhydrous ethanol.

  • Combine and Dry:

    • Combine the two ethanol solutions at a weight ratio of 10:1 (lipid:oligomer).

    • Thoroughly mix the suspension by vortexing or sonication.

    • Incubate for 5-10 minutes.

    • Evaporate the ethanol using a stream of dry nitrogen, argon, or a rotary evaporator.

    • Dry the resulting lipid-oligomer complex under a vacuum for at least one hour.

  • Resuspend the Complex:

    • Resuspend the dried complex in the desired aqueous buffer.

    • Sonicate to disperse the complex, forming a suspension ready for use.

Cell Transfection with Cationic Liposomes:

The following is a general protocol for cell transfection using cationic liposomes, which can be adapted for this compound. Optimization of parameters such as lipid-to-DNA ratio and cell density is crucial for successful transfection.[2]

Materials:

  • This compound/DOPE liposomes (prepared as a dispersion in distilled water)

  • DNA or RNA for transfection

  • HEPES-buffered saline (or other suitable buffer)

  • Cell culture medium

  • Adherent cells in culture

Procedure:

  • Prepare Lipid/Nucleic Acid Mixture:

    • In a suitable sterile container, combine the cationic lipid dispersion with the nucleic acid. A common starting ratio is 10 µg of lipid per 1 µg of nucleic acid.

    • Incubate the mixture at room temperature for 5 minutes to allow complex formation.

  • Transfect Cells:

    • Wash the cell monolayers twice with HEPES-buffered saline.

    • Add the lipid/nucleic acid mixture to the cells in HEPES-buffered saline (e.g., 3 ml of mixture per 100 mm culture dish).

    • Incubate the cells at 37°C for 90 minutes.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with fresh cell culture medium, or supplement the existing medium as needed.

    • Culture the cells for the desired period before harvesting and analysis.

Visual Workflow

G Workflow for Preparation of Cationic Lipid/Oligomer Complex cluster_prep Preparation of Reagents cluster_complex_a Complex Formation (Procedure A) cluster_complex_b Complex Formation (Procedure B) prep_lipid Dissolve this compound in Ethanol mix_a Mix Lipid and Oligomer Solutions (10:1 w/w) prep_lipid->mix_a mix_b Mix Ethanol Solutions (10:1 w/w) prep_lipid->mix_b prep_oligo_aq Dissolve Oligomer in Aqueous Buffer (Procedure A) prep_oligo_aq->mix_a prep_oligo_etoh Dissolve Oligomer in Ethanol (Procedure B) prep_oligo_etoh->mix_b incubate_a Incubate 5-10 min mix_a->incubate_a ready_a Complex Ready for Use incubate_a->ready_a incubate_b Incubate 5-10 min mix_b->incubate_b dry_b Evaporate Ethanol & Dry Under Vacuum incubate_b->dry_b resuspend_b Resuspend in Aqueous Buffer dry_b->resuspend_b sonicate_b Sonicate to Disperse resuspend_b->sonicate_b ready_b Complex Ready for Use sonicate_b->ready_b start Start start->prep_lipid start->prep_oligo_aq start->prep_oligo_etoh

Caption: Workflow for the two primary procedures for preparing a this compound/oligomer complex for transfection experiments.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.